3-Acetoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYCWFGNSXLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285889 | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-89-8 | |
| Record name | 3-(Acetyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6304-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Acetoxybenzoic acid from 3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-Acetoxybenzoic acid, a meta-isomer of aspirin, from its precursor, 3-hydroxybenzoic acid. The document outlines the chemical pathway, experimental protocols, and key characterization data.
Introduction
This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceutical and chemical entities. Its preparation involves the acetylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid. This process is a common esterification reaction, typically employing acetic anhydride (B1165640) as the acetylating agent. The reaction is generally facilitated by an acid catalyst, such as concentrated sulfuric acid.
Reaction Scheme and Mechanism
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 3-hydroxybenzoic acid on one of the carbonyl carbons of acetic anhydride. The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen of acetic anhydride, rendering the carbonyl carbon more electrophilic.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound from 3-hydroxybenzoic acid.
Materials:
-
3-hydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Deionized water
-
Ethanol
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Glass rod
Procedure:
-
Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3-hydroxybenzoic acid and acetic anhydride. For every 1.0 gram of 3-hydroxybenzoic acid, use approximately 1.5 to 2.0 molar equivalents of acetic anhydride.
-
Catalyst Addition: While stirring the mixture, carefully add a few drops (typically 2-3 drops) of concentrated sulfuric acid to the flask.
-
Reaction: Gently heat the mixture in a water bath to approximately 50-60°C.[1] Continue heating and stirring for about 15-20 minutes to ensure the reaction goes to completion. The solid 3-hydroxybenzoic acid should completely dissolve.
-
Precipitation: After the heating period, allow the reaction mixture to cool to room temperature. Slowly and carefully add cold deionized water to the flask with continuous stirring. The addition of water will cause the product, this compound, to precipitate out of the solution as a white solid.[1]
-
Isolation: Cool the mixture further in an ice bath to maximize the precipitation of the product. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted acetic anhydride and sulfuric acid.
-
Purification (Recrystallization): For further purification, transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add warm water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol [2][3] |
| Appearance | White crystalline solid |
| Melting Point | 131-134 °C[2] |
Table 2: Characterization Data
| Technique | Observed Peaks/Signals |
| ¹H NMR | Spectral data for the reactant, 3-hydroxybenzoic acid, is available for comparison.[4] |
| IR Spectroscopy | An IR spectrum for this compound is available in the NIST WebBook.[5] |
| Mass Spectrometry | Mass spectrometry data for this compound can be found on PubChem.[6] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 2. This compound 98 6304-89-8 [sigmaaldrich.com]
- 3. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]
- 4. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]
- 5. Benzoic acid, m-acetoxy [webbook.nist.gov]
- 6. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic data of 3-Acetoxybenzoic acid (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetoxybenzoic acid, a key chemical intermediate and a structural isomer of the widely used drug, aspirin. The following sections detail the predicted proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopic data. Furthermore, standardized experimental protocols for obtaining such data are provided, along with a visual representation of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.01 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| ~7.85 | Triplet | 1H | Aromatic proton (H-2) |
| ~7.50 | Triplet | 1H | Aromatic proton (H-5) |
| ~7.29 | Doublet of doublets | 1H | Aromatic proton (H-4) |
| ~2.32 | Singlet | 3H | Acetyl protons (-COCH₃) |
Predicted in CDCl₃ at 400 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~170.5 | Carboxylic acid carbon (-C OOH) |
| ~169.0 | Ester carbonyl carbon (-OC OCH₃) |
| ~151.0 | Aromatic carbon (C-3) |
| ~134.0 | Aromatic carbon (C-1) |
| ~130.0 | Aromatic carbon (C-5) |
| ~127.5 | Aromatic carbon (C-6) |
| ~124.0 | Aromatic carbon (C-4) |
| ~122.5 | Aromatic carbon (C-2) |
| ~21.0 | Acetyl methyl carbon (-COC H₃) |
Predicted in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1765 | Strong | C=O stretch (Ester) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1200 | Strong | C-O stretch (Ester) |
| ~920 | Medium, Broad | O-H bend (Out-of-plane, Carboxylic acid dimer) |
Predicted for a solid sample (KBr pellet or ATR).
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of dry this compound.
-
For ¹³C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Before data acquisition, the magnetic field is shimmed to achieve homogeneity, and the solvent signal is used to lock the field frequency.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans and a longer relaxation delay may be necessary.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased, and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method): [2]
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Transfer a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
2. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
3. Data Acquisition:
-
Place the KBr pellet in a sample holder or position the ATR accessory in the IR spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
4. Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Acetoxybenzoic Acid
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, an isomer of the widely recognized active metabolite of aspirin (B1665792), acetylsalicylic acid. Understanding the ionization and fragmentation behavior of this compound is crucial for its identification, quantification, and characterization in various matrices, from pharmaceutical formulations to metabolic studies.
Introduction to this compound
This compound (C₉H₈O₄) is an aromatic carboxylic acid and a positional isomer of aspirin.[1] Its characterization is essential in the quality control of aspirin synthesis, where it can be present as an impurity, and in the development of new therapeutics based on benzoic acid derivatives. Mass spectrometry, coupled with chromatographic separation techniques, offers the high sensitivity and specificity required for its unambiguous analysis.
Molecular Properties:
Ionization Techniques
The choice of ionization technique is critical and depends on the analytical context, particularly the sample matrix and the required sensitivity. Both "soft" and "hard" ionization methods are applicable to this compound.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing this compound in liquid samples, often coupled with High-Performance Liquid Chromatography (HPLC).
-
Positive Ion Mode: The molecule readily forms a protonated species, [M+H]⁺ at m/z 181 . Adducts with sodium ([M+Na]⁺ at m/z 203) or potassium ([M+K]⁺ at m/z 219) may also be observed, similar to other non-steroidal anti-inflammatory drugs.[2]
-
Negative Ion Mode: Due to the acidic carboxylic acid group, deprotonation is highly favorable, yielding an abundant [M-H]⁻ ion at m/z 179 .[3] This mode often provides high sensitivity for acidic compounds.
-
-
Electron Ionization (EI): This hard ionization technique is used in Gas Chromatography-Mass Spectrometry (GC-MS). It imparts significant energy, leading to extensive and reproducible fragmentation patterns that are useful for structural elucidation. The initial species formed is the molecular ion [M]⁺• at m/z 180 .[4]
-
Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. For acidic compounds like this compound, negative-ion mode is preferred, producing the [M-H]⁻ ion.[3] In the presence of a proton source like ammonium, positive ions such as [M+H]⁺ and [M+NH₄]⁺ can be readily formed.[3]
Mass Fragmentation Analysis
The fragmentation pattern provides a structural fingerprint of the molecule. The pathways differ significantly between EI and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) of ESI-generated ions.
3.1. ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 181)
Tandem mass spectrometry of the protonated molecule reveals characteristic neutral losses. The fragmentation of related aspirin derivatives shows two primary competing pathways.[5]
-
Loss of Ketene (B1206846): The most common pathway involves the neutral loss of ketene (CH₂=C=O; 42 Da) from the acetyl group. This results in the formation of a protonated 3-hydroxybenzoic acid ion at m/z 139 .
-
Loss of Water: A competing pathway is the loss of a water molecule (H₂O; 18 Da), leading to the formation of an acetyloxy-substituted benzoyl cation at m/z 163 .[5]
These primary fragments can undergo further dissociation. A key secondary fragmentation is the loss of ketene from the m/z 163 ion to produce the deacetylated benzoyl cation at m/z 121 .[5]
References
- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]
- 4. Aspirin [webbook.nist.gov]
- 5. Tandem Mass Spectrometry of Nitric Oxide and Hydrogen Sulfide Releasing Aspirins: A Hint into Activity Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Acetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxybenzoic acid, a positional isomer of the widely used active pharmaceutical ingredient aspirin, is a molecule of significant interest in medicinal chemistry and materials science. While its fundamental chemical properties are known, a comprehensive understanding of its solid-state characteristics, particularly its crystal structure and potential for polymorphism, is crucial for its application in drug development and manufacturing. This technical guide provides a detailed overview of the known structural aspects of this compound, explores the high probability of its polymorphic behavior based on analogous compounds, and outlines the experimental protocols necessary for a thorough investigation of its solid-state forms.
Introduction to this compound
This compound (3-ABA) is a carboxylic acid and an ester, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an acetoxy group at the meta-position. This arrangement of functional groups allows for the formation of various intermolecular interactions, which are key to understanding its crystal packing and the potential for multiple crystalline forms, or polymorphs.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability, which can have a profound impact on the safety and efficacy of a drug product. Although no specific polymorphs of this compound have been definitively reported in publicly available literature to date, the prevalence of polymorphism in structurally related benzoic acid derivatives strongly suggests that 3-ABA is also likely to exhibit this phenomenon.[3][4][5]
This guide will delve into the predicted structural features of this compound, drawing parallels with a closely related and structurally characterized compound, and will provide a comprehensive set of experimental methodologies for the screening, identification, and characterization of its potential polymorphic forms.
Molecular and Predicted Crystal Structure
While a definitive crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or peer-reviewed literature, we can infer likely structural characteristics from its chemical constitution and from the crystal structure of the analogous compound, 3-acetoxy-2-methylbenzoic acid.[6]
Key Intermolecular Interactions
The primary intermolecular interaction expected to govern the crystal packing of this compound is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a highly stable and frequently observed motif in the crystal structures of carboxylic acids.
Additionally, weaker C-H···O hydrogen bonds involving the acetyl methyl group and the aromatic ring hydrogens as donors, and the carbonyl oxygens of the carboxylic acid and ester groups as acceptors, are also likely to play a role in stabilizing the crystal lattice. π-π stacking interactions between the aromatic rings of adjacent molecules may further contribute to the overall packing arrangement.
Insights from 3-Acetoxy-2-methylbenzoic Acid
The crystal structure of 3-acetoxy-2-methylbenzoic acid reveals that the molecules form inversion dimers through O-H···O hydrogen bonds between their carboxylic acid groups.[6] The presence of the methyl group introduces some steric hindrance, causing the carboxylic acid and acetoxy groups to be twisted out of the plane of the benzene ring.[6] It is reasonable to hypothesize that this compound, lacking this steric hindrance, might adopt a more planar conformation, potentially leading to denser crystal packing.
The High Probability of Polymorphism
The existence of multiple polymorphic forms is a common feature of benzoic acid derivatives. Studies on 3-hydroxybenzoic acid, dihydroxybenzoic acids, and 2,6-dimethoxybenzoic acid have all revealed the existence of multiple polymorphs, each with distinct crystal structures and physical properties.[3][4][7] This extensive evidence of polymorphism in closely related molecules makes it highly probable that this compound also has a rich polymorphic landscape.
The formation of different polymorphs is often governed by subtle variations in crystallization conditions, such as the choice of solvent, cooling rate, and the presence of impurities. These factors can influence the conformation of the molecule and the resulting intermolecular interactions, leading to different packing arrangements.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These values provide a baseline for the characterization of any newly discovered polymorphic forms.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₄ | [8][9][10] |
| Molecular Weight | 180.16 g/mol | [1][8][10] |
| Melting Point | 131-134 °C | [11][12] |
| Appearance | White powder | [10] |
| CAS Number | 6304-89-8 | [8][10] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for this compound.
Experimental Protocols for Polymorph Investigation
A systematic approach is required to screen for, isolate, and characterize the potential polymorphs of this compound. The following sections detail the key experimental methodologies.
Polymorph Screening
The goal of polymorph screening is to explore a wide range of crystallization conditions to induce the formation of different solid forms.
Methodology:
-
Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed. Examples include water, ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Cooling Crystallization: Saturated solutions are prepared at an elevated temperature and then cooled at different rates (slow, fast, crash cooling) to induce crystallization.
-
Anti-Solvent Addition: An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of this compound to induce precipitation.
-
Melt Crystallization: The material is melted and then cooled at various rates. Seeding with a known crystal form can also be explored.
-
Sublimation: The compound is heated under vacuum to induce sublimation, and the resulting crystals are collected on a cold surface.
-
-
Slurry Conversion: A suspension of the initial solid form in a solvent is stirred for an extended period (days to weeks) at a constant temperature. This allows for the conversion of a metastable form to a more stable one.
Figure 1: Polymorph Screening Workflow. A schematic representation of the experimental workflow for screening for polymorphs of this compound.
Characterization Techniques
Once different solid forms are obtained, they must be thoroughly characterized to confirm their unique nature.
PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
Methodology:
-
Sample Preparation: A small amount of the solid sample is gently ground to a fine powder and mounted on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Typical Instrument Parameters:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range: e.g., 2° to 40° 2θ
-
Scan Speed: e.g., 2°/min
-
DSC is used to measure the heat flow associated with thermal transitions, such as melting, crystallization, and solid-solid phase transitions. TGA measures changes in mass as a function of temperature, which is useful for identifying desolvation or decomposition events.
Methodology (DSC):
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Endothermic and exothermic events are identified from the resulting thermogram. The melting point is typically taken as the onset of the melting endotherm.
Methodology (TGA):
-
Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: The mass loss as a function of temperature is plotted to identify thermal events.
Figure 2: Characterization Workflow for New Solid Forms. This diagram illustrates the logical flow of experiments to characterize and identify new polymorphs.
Vibrational spectroscopy (FTIR and Raman) and solid-state NMR (ssNMR) can provide information about the molecular conformation and intermolecular interactions within the crystal lattice, which can differ between polymorphs.
Methodology (FTIR):
-
Sample Preparation: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
Methodology (Raman):
-
Sample Preparation: A small amount of the sample is placed on a microscope slide.
-
Data Collection: The sample is irradiated with a laser, and the scattered light is analyzed.
Methodology (ssNMR):
-
Sample Preparation: The solid sample is packed into a rotor.
-
Data Collection: ¹³C and ¹H spectra are acquired using techniques such as Cross-Polarization Magic Angle Spinning (CPMAS).
Single Crystal X-ray Diffraction (SCXRD)
If single crystals of sufficient quality can be grown, SCXRD provides the most definitive structural information, including the unit cell parameters, space group, and the precise atomic coordinates of the molecule in the crystal lattice.
Methodology:
-
Crystal Growth: Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is rotated in an X-ray beam, and a large number of diffraction intensities are collected.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions. The crystallographic data for a hypothetical polymorph of this compound, based on the related 3-acetoxy-2-methylbenzoic acid, is presented in Table 2 for illustrative purposes.
| Crystallographic Parameter | Hypothetical Form I (based on 3-acetoxy-2-methylbenzoic acid)[6] |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.754(2) |
| b (Å) | 11.346(3) |
| c (Å) | 21.187(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1864.0(9) |
| Z | 8 |
Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound. This table provides an example of the type of crystallographic data that would be obtained from a single crystal X-ray diffraction study, based on the structure of a closely related compound.
Conclusion
While the definitive crystal structure and the existence of polymorphs of this compound remain to be experimentally confirmed and reported in the public domain, the high probability of polymorphism, based on the behavior of analogous benzoic acid derivatives, warrants a thorough investigation. This technical guide provides a comprehensive framework for such a study, outlining the necessary experimental protocols for polymorph screening and characterization. A systematic application of these methodologies will be crucial for elucidating the solid-state landscape of this compound, a critical step for its potential development as a pharmaceutical or advanced material. The data and workflows presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of drug development, materials science, and solid-state chemistry.
References
- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]
- 3. The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00159K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound [stenutz.eu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Thermal Analysis of 3-Acetoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of 3-Acetoxybenzoic acid, an isomer of the widely used active pharmaceutical ingredient, acetylsalicylic acid (aspirin). Understanding the thermal properties of this compound is crucial for its characterization, stability assessment, and quality control in pharmaceutical development and materials science. This document details its expected thermal behavior based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides detailed experimental protocols, and presents key data in a structured format.
Introduction to the Thermal Behavior of this compound
This compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ) is a crystalline organic acid.[1] Its thermal behavior is characterized by a distinct melting point followed by a multi-step decomposition process. As an isomer of acetylsalicylic acid, its thermal decomposition pathway is anticipated to be analogous, involving the initial loss of an acetic acid moiety followed by the subsequent breakdown of the remaining aromatic structure.[2][3][4]
Differential Scanning Calorimetry (DSC) Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, the primary thermal event observed by DSC is melting. The literature indicates a melting point in the range of 131-134 °C.[5] The DSC thermogram will exhibit a sharp endothermic peak corresponding to this phase transition. The area under this peak can be integrated to determine the enthalpy of fusion, a measure of the energy required to melt the substance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound. Drawing parallels with its isomer, acetylsalicylic acid, a two-step decomposition is expected.[2][3]
-
Step 1: Deacetylation. The initial mass loss is attributed to the cleavage of the ester bond and the subsequent release of acetic acid (CH₃COOH), which has a molar mass of approximately 60.05 g/mol . This corresponds to a theoretical mass loss of approximately 33.3%.
-
Step 2: Decomposition of the Aromatic Ring. Following the initial loss of acetic acid, the remaining structure, analogous to salicylic (B10762653) acid, undergoes a more complex decomposition at higher temperatures, resulting in the evolution of gaseous products such as carbon dioxide and water.[3]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data derived from the thermal analysis of this compound.
| Parameter | Value | Technique | Reference/Note |
| Melting Point (Onset) | ~131-134 °C | DSC | [5] |
| Enthalpy of Fusion (ΔHfus) | Not explicitly found in literature, but expected to be in a similar range to other organic acids. | DSC | |
| Decomposition Step 1 (Onset) | ~150-170 °C | TGA | Predicted based on acetylsalicylic acid data.[3] |
| Decomposition Step 1 (Mass Loss) | ~33.3% (theoretical) | TGA | Calculated based on the loss of one mole of acetic acid. |
| Decomposition Step 2 (Onset) | >300 °C | TGA | Predicted based on acetylsalicylic acid data.[2] |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses of this compound.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated heat-flux or power-compensation DSC instrument.
-
Crucibles: Aluminum crucibles suitable for volatile samples. A hermetically sealed pan is recommended to suppress the sublimation of the sample before melting.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum crucible.
-
Reference: An empty, hermetically sealed aluminum crucible.
-
Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge rate of 50 mL/min.[6][7]
-
Temperature Program:
-
Data Analysis: Determine the onset temperature of the melting endotherm and integrate the peak area to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucibles: Alumina or platinum crucibles.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into the TGA crucible.[9]
-
Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge rate of 50 mL/min to prevent oxidative decomposition.[6][10]
-
Temperature Program:
-
Data Analysis: Analyze the resulting mass loss curve to determine the onset temperatures of decomposition and the percentage mass loss for each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Visualizations
Proposed Thermal Decomposition Pathway
The following diagram illustrates the proposed two-step thermal decomposition pathway of this compound based on the behavior of its isomer, acetylsalicylic acid.
Caption: Proposed pathway for the thermal decomposition of this compound.
TGA/DSC Experimental Workflow
This diagram outlines the general workflow for the thermal analysis of this compound.
Caption: General workflow for TGA/DSC analysis of this compound.
References
- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6304-89-8 [m.chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
Chapter 1: Ortho-Acetoxybenzoic Acid (Aspirin): A Landmark Discovery
An In-depth Technical Guide to the Discovery and Historical Background of Acetoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical context, and chemical synthesis of the three isomers of acetoxybenzoic acid: ortho-acetoxybenzoic acid (acetylsalicylic acid, or Aspirin), meta-acetoxybenzoic acid, and para-acetoxybenzoic acid. While the ortho isomer holds a celebrated place in medical history, its meta and para counterparts have their own distinct chemical histories and properties. This document details the scientific journey of each isomer, presents their physicochemical properties in a comparative format, and provides the experimental protocols for their synthesis.
The story of ortho-acetoxybenzoic acid, universally known as aspirin (B1665792), is a multi-millennial journey from folk medicine to one of the most significant pharmaceutical achievements in history.
From Willow Bark to Salicylic (B10762653) Acid
The therapeutic use of salicylate-rich plants dates back to ancient civilizations. Sumerian clay tablets and the Egyptian Ebers Papyrus mention the use of willow bark for pain and inflammation.[1] Around 400 BC, Hippocrates prescribed tea made from willow leaves to alleviate pain and reduce fever.[2] However, the scientific investigation began in the 18th century. In 1763, Reverend Edward Stone presented a report to the Royal Society in London on the successful use of powdered willow bark to treat fevers.[2][3]
The active compound, salicin (B1681394), was first isolated in crystalline form from willow bark in 1828 by Johann Buchner, a German chemist.[3][4] A few years later, Italian chemist Raffaele Piria successfully converted salicin into its more potent acidic form, salicylic acid (2-hydroxybenzoic acid), in 1838.[5] While effective, salicylic acid proved to be a harsh gastric irritant, limiting its clinical utility.
The First Syntheses: Gerhardt and Kolbe
The first synthesis of acetylsalicylic acid was achieved in 1853 by French chemist Charles Frédéric Gerhardt.[1][4][6] He treated sodium salicylate (B1505791) with acetyl chloride, aiming to create a less irritating derivative.[6] However, Gerhardt's process was impractical for mass production, and the resulting compound was unstable and impure; he ultimately abandoned the research.[4]
A critical step toward industrial production was the development of an efficient synthesis for the precursor, salicylic acid. In 1859, Hermann Kolbe determined the chemical structure of salicylic acid and synthesized it.[7] This work led to the Kolbe-Schmitt reaction , a process where sodium phenoxide is heated with carbon dioxide under high pressure to produce sodium salicylate, which is then acidified to yield salicylic acid.[8][9][10] This reaction became the industrial standard for producing the necessary precursor for aspirin synthesis.
The Bayer Breakthrough: Hoffmann, Eichengrün, and the Birth of Aspirin
In the late 19th century, the German dye and chemical company Friedrich Bayer & Co. sought a less irritating alternative to salicylic acid for treating arthritis.[1][6] The official account, first published in 1934, credits Felix Hoffmann, a chemist at Bayer, with synthesizing the first pure and stable form of acetylsalicylic acid on August 10, 1897, supposedly to help his father who suffered from rheumatism.[7][11][12]
However, this narrative has been contested. Arthur Eichengrün, another Bayer chemist and Hoffmann's superior, claimed in 1949 that he had directed Hoffmann to synthesize acetylsalicylic acid as part of his broader research plan to find improved salicylate derivatives.[2][11] Eichengrün stated that he was the one who recognized its potential after the head of pharmacology, Heinrich Dreser, initially dismissed it over unfounded concerns about cardiac toxicity.[2][5] Eichengrün's claims, made after he survived a Nazi concentration camp, are now supported by archival analysis and suggest he deserves significant credit for the invention of aspirin.[13]
Bayer patented the process and began marketing the drug in 1899 under the trade name "Aspirin".[3] The name was derived from "A" for acetyl and "spirin" from Spiraea ulmaria, the meadowsweet plant, another source of salicylates.[3]
Chapter 2: The Lesser-Known Isomers: Meta- and Para-Acetoxybenzoic Acid
While aspirin's history is well-documented, its meta and para isomers have a more subdued historical footprint, primarily emerging from the broader development of organic synthesis. Their creation follows the same chemical logic as aspirin: the acetylation of the corresponding hydroxybenzoic acid precursor.
Para-Acetoxybenzoic Acid
The key to para-acetoxybenzoic acid lies in the synthesis of its precursor, 4-hydroxybenzoic acid. This is achieved through a modification of the Kolbe-Schmitt reaction. While reacting sodium phenoxide with CO₂ favors ortho-carboxylation to produce salicylic acid, using potassium phenoxide at higher temperatures (above 200°C) favors the formation of the thermodynamically more stable para isomer, 4-hydroxybenzoic acid.[13] This regioselectivity is a classic example of thermodynamic versus kinetic control in organic reactions.
Once 4-hydroxybenzoic acid is obtained, it is acetylated using acetic anhydride (B1165640) in a manner analogous to aspirin synthesis to yield 4-acetoxybenzoic acid. This isomer is primarily used as an intermediate in organic synthesis and for the development of materials like liquid crystalline polyesters.
Meta-Acetoxybenzoic Acid
The historical synthesis of the precursor, 3-hydroxybenzoic acid, does not typically involve the Kolbe-Schmitt reaction. Instead, a common 19th-century method was the alkali fusion of 3-sulfobenzoic acid at temperatures between 210–220°C. This process involves sulfonating benzoic acid and then replacing the sulfonic acid group with a hydroxyl group by heating with a strong base. Following its isolation, 3-hydroxybenzoic acid can be acetylated with acetic anhydride to produce 3-acetoxybenzoic acid. Its applications are less common but it serves as a building block in specialized organic synthesis.
Chapter 3: Physicochemical Properties of Acetoxybenzoic Acid Isomers
The position of the acetoxy group significantly influences the physical and chemical properties of the isomers. Key quantitative data are summarized below for easy comparison.
| Property | Ortho-Acetoxybenzoic Acid (Aspirin) | Meta-Acetoxybenzoic Acid | Para-Acetoxybenzoic Acid |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ |
| Molar Mass | 180.16 g/mol | 180.16 g/mol [9] | 180.16 g/mol |
| Melting Point | 135–136 °C[12] | ~131 °C | 190–194 °C[3] |
| pKa (at 25°C) | 3.5[12] | ~4.0 (Estimated) | ~4.3 (Estimated) |
| Water Solubility | 0.33 g / 100 mL (25 °C)[12] | Sparingly soluble | Slightly soluble[1] |
| Appearance | White, crystalline needles or powder | White crystalline solid | White crystalline powder[1][3] |
Chapter 4: Key Experimental Protocols
The following protocols describe the foundational syntheses of the acetoxybenzoic acid precursors and the subsequent acetylation reaction.
Protocol 4.1: Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction
Objective: To synthesize 2-hydroxybenzoic acid (salicylic acid) from phenol.
Methodology: This industrial process involves the electrophilic substitution of carbon dioxide into the aromatic ring of sodium phenoxide.
-
Phenoxide Formation: Phenol is treated with a concentrated aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide. The water is then evaporated to yield the dry salt.
-
Carboxylation: The dry sodium phenoxide powder is placed in an autoclave and heated to approximately 125°C under high pressure (around 100 atm) of dry carbon dioxide gas.
-
Rearrangement: The reaction proceeds for several hours, during which the carbon dioxide adds to the phenoxide, primarily at the ortho position, to form sodium salicylate.
-
Acidification: The reaction mixture is dissolved in hot water, and the solution is acidified with a strong acid, such as sulfuric acid.
-
Isolation: Salicylic acid, being sparingly soluble in cold water, precipitates upon cooling. The crude product is then collected by filtration and can be purified by recrystallization from hot water.
Protocol 4.2: Synthesis of o-Acetoxybenzoic Acid (Aspirin)
Objective: To synthesize aspirin by the acetylation of salicylic acid.
Materials:
-
Salicylic acid (2-hydroxybenzoic acid)
-
Acetic anhydride
-
Concentrated phosphoric acid or sulfuric acid (catalyst)
-
Deionized water
-
Ethanol (B145695) (for recrystallization, optional)
Methodology:
-
Reaction Setup: Place 2.0 grams of dry salicylic acid into a 125 mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5-8 drops of concentrated phosphoric acid to the flask.
-
Heating: Gently swirl the flask to mix the reactants. Heat the mixture in a water bath maintained at 70–80°C for approximately 15 minutes.
-
Hydrolysis of Excess Anhydride: Remove the flask from the water bath and, while it is still warm, cautiously add 2 mL of deionized water to hydrolyze the unreacted acetic anhydride. This reaction is exothermic.
-
Crystallization: Add 20 mL of cold deionized water to the flask and cool the mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
-
Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to obtain pure, needle-like crystals.
Protocol 4.3: Synthesis of p-Acetoxybenzoic Acid
Objective: To synthesize 4-acetoxybenzoic acid by the acetylation of 4-hydroxybenzoic acid.
Methodology: The protocol is nearly identical to that of aspirin synthesis, with 4-hydroxybenzoic acid used as the starting material in place of salicylic acid.
-
Reaction Setup: Combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride in a small conical flask.
-
Catalysis and Heating: Carefully add one drop of concentrated sulfuric acid, swirl to mix, and warm the flask on a water bath at 50-60°C for 15 minutes with occasional stirring.
-
Workup and Isolation: Follow steps 3-5 from Protocol 4.2. The resulting p-acetoxybenzoic acid can be isolated by filtration after precipitation in cold water and purified by recrystallization.
Protocol 4.4: Ferric Chloride Test for Purity
Objective: To qualitatively test for the presence of unreacted phenolic starting material (hydroxybenzoic acid).
Methodology:
-
Sample Preparation: Prepare four test tubes. In the first, place a few crystals of the starting hydroxybenzoic acid. In the second, place a few crystals of the synthesized acetoxybenzoic acid product. The third should contain a commercial aspirin tablet (for comparison if synthesizing the ortho-isomer), and the fourth will be a blank.
-
Test: Add 1 mL of ethanol and 2 drops of a 1% ferric chloride (FeCl₃) solution to each tube and shake.
-
Observation: The presence of a phenolic hydroxyl group will result in the formation of a colored complex, typically purple or blue. A pure acetoxybenzoic acid sample should show little to no color change, indicating the successful acetylation of the hydroxyl group.
Chapter 5: Visualizing Historical and Chemical Pathways
Diagrams created using the DOT language help to visualize the complex relationships and workflows described in this guide.
References
- 1. CAS 2345-34-8: p-Acetoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]
- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 5. ijrdt.org [ijrdt.org]
- 6. ijrdt.org [ijrdt.org]
- 7. researchgate.net [researchgate.net]
- 8. ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID [inchem.org]
- 9. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 4-Acetoxybenzoic acid;CAS No.:2345-34-8 [chemshuttle.com]
- 12. Aspirin - Wikipedia [en.wikipedia.org]
- 13. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]
Theoretical and Computational Deep Dive into 3-Acetoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the molecular architecture, electronic properties, and interaction potential of 3-Acetoxybenzoic acid, a key structural isomer of aspirin (B1665792). This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a foundation for future computational and experimental investigations.
Introduction
This compound, a positional isomer of the widely recognized acetylsalicylic acid (aspirin), presents a compelling case for theoretical and computational investigation. While aspirin (2-acetoxybenzoic acid) has been the subject of extensive research, its meta-substituted counterpart offers a unique electronic and steric profile that can influence its physicochemical properties, biological activity, and potential as a therapeutic agent or a molecular building block. Understanding these nuances at a quantum chemical level is paramount for its rational application in drug design and materials science.
This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. By leveraging data from analogous compounds and established computational methodologies, we will explore its optimized molecular geometry, vibrational frequencies, electronic structure, and potential for intermolecular interactions. This document aims to be a foundational resource, complete with detailed data tables and workflow diagrams, to facilitate further research and development.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is essential before delving into complex computational models. The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| CAS Number | 6304-89-8 | Sigma-Aldrich |
| Melting Point | 131-134 °C | Sigma-Aldrich |
| IUPAC Name | 3-acetyloxybenzoic acid | PubChem[1] |
| SMILES | CC(=O)OC1=CC=CC(=C1)C(=O)O | PubChem[1] |
| InChIKey | NGMYCWFGNSXLMP-UHFFFAOYSA-N | PubChem[1] |
Computational Modeling and Theoretical Studies
Due to a lack of extensive specific computational studies on this compound in the available literature, this section will draw heavily on a detailed theoretical investigation of a closely related compound, 3-acetoxy-2-methylbenzoic acid, as a model system.[2] The presence of the methyl group is expected to induce minor steric and electronic perturbations, but the overall behavior of the acetoxy and carboxylic acid functional groups should be comparable. Furthermore, insights from computational studies on aspirin (2-acetoxybenzoic acid) will be used for comparative analysis.[3][4][5][6]
Molecular Geometry Optimization
The initial step in most quantum chemical calculations is to determine the molecule's most stable three-dimensional conformation. This is achieved by optimizing the geometry to find the minimum energy structure on the potential energy surface. For 3-acetoxy-2-methylbenzoic acid, this was accomplished using Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets.[2] The optimized structure revealed good agreement with experimental X-ray diffraction data, with minor deviations attributed to the theoretical calculations being performed in the gaseous phase versus the solid state of the experimental data.[2] A similar level of theory would be appropriate for optimizing the geometry of this compound.
Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 3-Acetoxy-2-methylbenzoic Acid (as a proxy for this compound)
| Parameter | B3LYP/6-311++G(d,p) | Experimental (XRD) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.396 | 1.391 |
| C2-C3 | 1.391 | 1.383 |
| C3-C4 | 1.394 | 1.381 |
| C4-C5 | 1.393 | 1.384 |
| C5-C6 | 1.396 | 1.389 |
| C6-C1 | 1.405 | 1.401 |
| C1-C7 | 1.501 | 1.493 |
| C7=O8 | 1.215 | 1.211 |
| C7-O9 | 1.359 | 1.355 |
| C3-O10 | 1.409 | 1.405 |
| O10-C11 | 1.365 | 1.361 |
| C11=O12 | 1.209 | 1.205 |
| C11-C13 | 1.508 | 1.503 |
| Bond Angles (º) | ||
| C6-C1-C2 | 118.9 | 119.3 |
| C1-C2-C3 | 120.7 | 120.4 |
| C2-C3-C4 | 119.5 | 119.8 |
| C3-C4-C5 | 120.3 | 120.1 |
| C4-C5-C6 | 120.4 | 120.2 |
| C5-C6-C1 | 120.2 | 120.2 |
| C2-C1-C7 | 122.1 | 121.8 |
| C6-C1-C7 | 119.0 | 118.9 |
| O8=C7-O9 | 123.4 | 123.1 |
| C2-C3-O10 | 118.9 | 118.6 |
| C4-C3-O10 | 121.6 | 121.5 |
| C3-O10-C11 | 117.8 | 118.1 |
| O12=C11-O10 | 122.9 | 122.6 |
| O12=C11-C13 | 125.7 | 125.4 |
| O10-C11-C13 | 111.4 | 111.9 |
Data adapted from the study on 3-acetoxy-2-methylbenzoic acid.[2]
Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. For 3-acetoxy-2-methylbenzoic acid, DFT calculations were used to compute the harmonic vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling.[2] A similar approach can be applied to this compound to aid in the interpretation of its experimental spectra.
Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for 3-Acetoxy-2-methylbenzoic Acid (as a proxy for this compound)
| Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) | Assignment |
| 3075 | 3070 | 3078 | C-H stretching |
| 1765 | 1760 | 1758 | C=O stretching (ester) |
| 1690 | 1685 | 1688 | C=O stretching (acid) |
| 1595 | 1590 | 1592 | C=C stretching (aromatic) |
| 1455 | 1450 | 1453 | C-H bending |
| 1370 | 1368 | 1372 | O-C=O bending |
| 1295 | 1290 | 1293 | C-O stretching (acid) |
| 1190 | 1185 | 1188 | C-O stretching (ester) |
| 920 | 915 | 918 | O-H out-of-plane bending |
Data adapted from the study on 3-acetoxy-2-methylbenzoic acid.[2]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
For 3-acetoxy-2-methylbenzoic acid, the HOMO-LUMO gap was calculated, providing insights into its reactivity.[2] A similar analysis for this compound would elucidate its electronic behavior and potential for charge transfer interactions.
Table 4: Calculated Electronic Properties of 3-Acetoxy-2-methylbenzoic Acid (as a proxy for this compound)
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.69 |
| Ionization Potential | 6.58 |
| Electron Affinity | 1.89 |
| Electronegativity (χ) | 4.235 |
| Chemical Hardness (η) | 2.345 |
| Chemical Softness (S) | 0.213 |
| Electrophilicity Index (ω) | 3.82 |
Data adapted from the study on 3-acetoxy-2-methylbenzoic acid.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugative effects. In the study of 3-acetoxy-2-methylbenzoic acid, NBO analysis was used to investigate intramolecular charge transfers, which are important for understanding the molecule's stability and reactivity.[2]
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of acetoxybenzoic acids is the acetylation of the corresponding hydroxybenzoic acid using acetic anhydride (B1165640) with a catalytic amount of acid.
Protocol:
-
To a solution of 3-hydroxybenzoic acid in a suitable solvent (e.g., toluene (B28343) or glacial acetic acid), add an equimolar amount of acetic anhydride.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or perchloric acid.
-
Heat the reaction mixture under reflux for a specified period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the crude this compound by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the purified crystals under vacuum.
This is a general procedure adapted from the synthesis of related compounds.[7][8] Specific conditions may need to be optimized.
Computational Methodology
The following outlines a typical workflow for the computational analysis of this compound.
Protocol:
-
Geometry Optimization: The initial structure of this compound can be built using molecular modeling software. Geometry optimization should be performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
FMO and NBO Analysis: The electronic properties, including HOMO and LUMO energies, and the NBO analysis can be performed on the optimized geometry using the same DFT method.
-
Molecular Docking (if applicable): To investigate potential biological targets, molecular docking studies can be performed. This involves preparing the 3D structure of the target protein, defining the binding site, and docking the optimized ligand structure using software like AutoDock Vina or Glide.[9][10][11] The results are then analyzed based on docking scores and binding interactions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: A typical workflow for the computational modeling of this compound.
References
- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Aspirin. An ab initio quantum-mechanical study of conformational preferences and of neighboring group interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Molecular docking analysis of syringic acid with proteins in inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetoxybenzoic Acid: Physical, Chemical, and Biological Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxybenzoic acid, a structural isomer of the well-known drug aspirin (B1665792) (2-acetoxybenzoic acid), is a compound of increasing interest in chemical and pharmaceutical research. As a meta-substituted benzoic acid, its unique arrangement of functional groups imparts distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of this compound, consolidating key data on its characteristics, experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action.
Physical and Chemical Properties
This compound is a white, crystalline solid at room temperature. Its physical and chemical properties are summarized in the tables below, providing a foundational dataset for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White powder/crystals | [2] |
| Melting Point | 131-134 °C | [3] |
| Boiling Point | 338.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.290 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.00 (at 25 °C) | [4] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Limited solubility | [2] |
| Ethanol (B145695) | Soluble | [2] |
| Acetone | Soluble | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the experimental protocols for the synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-hydroxybenzoic acid with acetic anhydride, often with an acid catalyst.
Materials:
-
3-hydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Deionized water
-
Ethanol
Procedure:
-
In a suitable reaction flask, combine 3-hydroxybenzoic acid and acetic anhydride.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture to catalyze the reaction.
-
Gently heat the mixture, for example, in a water bath at 50-60°C, for approximately 15-20 minutes with occasional swirling to ensure thorough mixing.[5]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Slowly add cold deionized water to the cooled mixture to precipitate the crude this compound and to hydrolyze any excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove impurities.[5]
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude this compound. A common solvent system for this is an ethanol-water mixture.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.[5]
-
To the hot ethanolic solution, add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
If the solution remains cloudy, add a small amount of hot ethanol until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the crystals, for instance, in a desiccator or a low-temperature oven, to obtain the pure this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The acetyl methyl protons will present as a sharp singlet around δ 2.3 ppm. The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbon. The carbonyl carbon of the carboxylic acid is expected around 170-180 ppm, while the ester carbonyl will be in a similar region. The aromatic carbons will resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group will appear upfield, typically around δ 20-25 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[7] A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretches. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid and the ester carbonyl groups. The C-O stretching of the ester and carboxylic acid will be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial properties.
Antibacterial Activity
This compound has demonstrated antibacterial properties, suggesting its potential as a therapeutic agent for skin infections caused by bacteria such as Staphylococcus.[4] The precise molecular mechanism of its antibacterial action is an area of ongoing research.
Antileishmanial Activity
A notable biological activity of this compound is its ability to inhibit the growth of Leishmania infantum. The proposed mechanism of action involves the binding of the molecule to chloride ions, which in turn prevents the formation of essential hydrogen bonds within the parasite's cell membrane. This disruption of membrane integrity leads to dehydration and ultimately, cell death.[4]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 98 6304-89-8 [sigmaaldrich.com]
- 4. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoic acid, m-acetoxy [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: 3-Acetoxybenzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the use of 3-acetoxybenzoic acid as a versatile ligand in the synthesis of coordination complexes with transition metals, lanthanides, and organometallic compounds. It includes synthetic protocols, characterization data, and potential applications, with a focus on providing researchers with the necessary information to replicate and build upon existing work.
Introduction
This compound, a positional isomer of aspirin, is a valuable ligand in coordination chemistry. Its structure, featuring both a carboxylic acid group and an acetoxy group, allows for various coordination modes, leading to the formation of a diverse range of metal complexes with interesting structural and functional properties. These complexes have been investigated for their thermal stability, spectroscopic characteristics, and potential biological activities.
Synthesis of this compound Metal Complexes
General Considerations
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination environment can be further modified by the inclusion of co-ligands, such as hydrazine (B178648), which can act as a bridging ligand to form polynuclear or polymeric structures. The pH of the reaction medium is a critical parameter that often influences the final product's composition and structure.
Experimental Protocol: Synthesis of Transition Metal Complexes with this compound and Hydrazine[1]
This protocol describes the general synthesis of [M{(3-ab)₂2(N₂H₄)}].3H₂O, where M = Co(II), Ni(II), Zn(II), and Cd(II), and 3-abH = this compound.
Materials:
-
Metal nitrate (B79036) (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·4H₂O, Cd(NO₃)₂·4H₂O)
-
This compound (C₉H₈O₄)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O, 99-100%)
-
Distilled water
Procedure:
-
Preparation of the Ligand Solution: Prepare an aqueous solution of this compound.
-
Preparation of the Metal Salt Solution: Prepare a fresh aqueous solution of the respective metal nitrate.
-
Reaction: To the metal nitrate solution, add the this compound solution followed by hydrazine hydrate with vigorous stirring. The pH of the reaction mixture for the synthesis of this compound complexes is typically maintained around 5-6.
-
Isolation: The resulting precipitate is collected by filtration, washed with distilled water, and air-dried.
Experimental Workflow for Transition Metal Complex Synthesis
Caption: Workflow for the synthesis of transition metal complexes.
Experimental Protocol: Synthesis of Lanthanide Complexes with this compound and Hydrazine[2]
This protocol describes the synthesis of [Ln(3-ab)₃(N₂H₄)₂]·xH₂O, where Ln = La, Ce, Pr, Nd, Sm, Gd and x = 0 or 1.
Materials:
-
Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·6H₂O)
-
This compound (C₉H₈O₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Preparation of Lanthanide Solution: Dissolve the lanthanide nitrate hydrate in ethanol.
-
Preparation of Ligand-Base Solution: In a separate flask, dissolve this compound and hydrazine hydrate in ethanol.
-
Reaction: Slowly add the lanthanide solution to the ligand-base solution with constant stirring. The pH of the reaction mixture is maintained at approximately 3. The reaction mixture is then heated on a water bath for about 1.5 hours.
-
Isolation: The crystalline product obtained is washed with ethanol and ether, and then air-dried.
Experimental Workflow for Lanthanide Complex Synthesis
Caption: Workflow for the synthesis of lanthanide complexes.
Characterization of this compound Complexes
The synthesized complexes are typically characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.
Infrared (IR) Spectroscopy
IR spectroscopy is a crucial tool for understanding the coordination mode of the 3-acetoxybenzoate and hydrazine ligands. The key vibrational bands are summarized below.
| Complex Type | ν(C=O) asym (cm⁻¹) | ν(C=O) sym (cm⁻¹) | Δν (cm⁻¹) | ν(N-N) (cm⁻¹) | Interpretation of Carboxylate Coordination | Interpretation of Hydrazine Coordination | Reference |
| Transition Metal (Co, Ni, Zn, Cd) Complexes | 1582-1611 | 1422-1555 | 172-228 | 966-988 | Monodentate | Bridging bidentate | [1] |
| Lanthanide (La, Ce, Pr, Nd, Sm, Gd) Complexes | 1587–1602 | 1410–1433 | ~200 | 929–962 | Bidentate | Bridging bidentate | [2] |
Note: The ester C=O stretching frequency remains largely unchanged upon complexation, indicating that the acetoxy group is not directly involved in coordination to the metal center in these complexes.
Coordination Modes of Ligands
Caption: Proposed coordination modes of the ligands.
Thermal Analysis
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into the thermal stability and decomposition pathways of the complexes.
| Complex Type | Decomposition Step 1 (Temperature Range °C) | Mass Loss (%) | Assignment | Decomposition Step 2 (Temperature Range °C) | Assignment | Final Residue | Reference |
| Transition Metal (Co, Ni, Zn, Cd) Complexes | 67-100 | - | Endothermic dehydration | 210-281 | Exothermic dehydrazination | Metal Oxide | [1] |
| Lanthanide (hydrated) Complexes | - | - | Endothermic dehydration | - | Exothermic decomposition to metal oxide | Metal Oxide | [2] |
| Lanthanide (anhydrous) Complexes | - | - | - | - | Exothermic decomposition to metal oxide | Metal Oxide | [2] |
Note: The final decomposition products for both transition metal and lanthanide complexes are their respective metal oxides.
Applications of this compound Complexes
While the primary focus of the cited research is on the synthesis and characterization of these complexes, some studies have explored their potential applications, particularly in the field of biological chemistry.
Antimicrobial and Antileishmanial Activity
Complexes of this compound with triphenylantimony(V) and triphenylbismuth(V) have been synthesized and evaluated for their biological activity.
Synthesis of Organometallic Complexes: The synthesis involves the reaction of triphenylantimony(V) dichloride or triphenylbismuth(V) carbonate with this compound.
| Complex | Ligand | Metal Precursor | Yield (%) |
| [Sb(C₆H₅)₃(3-ab)₂]·CHCl₃ | This compound | Triphenylantimony(V) dichloride | - |
| [Bi(C₆H₅)₃(3-ab)₂] | This compound | Triphenylbismuth(V) carbonate | - |
Note: "3-ab" refers to the deprotonated 3-acetoxybenzoate ligand.
Biological Activity: The organobismuth(V) complexes were found to be more effective against Leishmania strains than the organoantimony(V) complexes.[2] Interestingly, the free this compound ligand showed no intrinsic antileishmanial activity, highlighting the role of the metal center in the observed biological effects.[2]
Conclusion
This compound has demonstrated its utility as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of both carboxylate and acetoxy functionalities, along with the potential for incorporating co-ligands like hydrazine, allows for the synthesis of complexes with diverse structures and properties. While the characterization of these complexes is well-established through spectroscopic and thermal analysis, further studies, particularly single-crystal X-ray diffraction, are needed to fully elucidate their three-dimensional structures. The preliminary findings on the biological activity of some of its organometallic complexes suggest that this ligand is a promising candidate for the development of new therapeutic agents. Researchers are encouraged to explore the synthesis of new complexes with this compound and to further investigate their potential applications in materials science, catalysis, and medicinal chemistry.
References
Synthesis of Metal Complexes with 3-Acetoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes incorporating 3-Acetoxybenzoic acid as a ligand. The information is intended to guide researchers in the fields of coordination chemistry, medicinal chemistry, and drug development in the preparation and evaluation of these promising compounds.
Introduction
This compound, an isomer of aspirin, presents a versatile scaffold for the design of metal complexes with potential therapeutic applications. The coordination of metal ions to this ligand can modulate its biological activity, leading to novel compounds with enhanced efficacy or new mechanisms of action. This document outlines the synthesis of organometallic complexes with triphenylantimony(V) and triphenylbismuth(V), as well as coordination complexes with lanthanide(III) ions. These complexes have demonstrated potential as antileishmanial and antibacterial agents.
Synthesis Workflow
The general workflow for the synthesis and characterization of these metal complexes is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Bis-(3-acetoxybenzoato)triphenylantimony(V) ([Ph₃Sb(3-ab)₂])
This protocol is adapted from the synthesis of related triphenylantimony(V) dicarboxylate complexes.
Materials:
-
This compound (3-abH)
-
Triphenylantimony(V) dichloride (Ph₃SbCl₂)
-
Sodium methoxide (B1231860) (NaOMe) or Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (anhydrous)
-
Chloroform
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Ligand Preparation: Dissolve this compound (2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.
-
Deprotonation: Add a stoichiometric equivalent of a deprotonating agent such as sodium methoxide or sodium bicarbonate to the solution and stir until the acid is fully deprotonated.
-
Reaction with Metal Precursor: In a separate flask, dissolve triphenylantimony(V) dichloride (1 mmol) in methanol or chloroform.
-
Complexation: Slowly add the metal precursor solution to the deprotonated ligand solution with continuous stirring at room temperature.
-
Reaction Completion: Stir the reaction mixture for 4-6 hours at room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be purified by recrystallization. For instance, colorless crystals of a similar complex were obtained by slow evaporation from a chloroform-diethyl ether mixture[1].
Protocol 2: Synthesis of Lanthanide(III) Complexes with this compound and Hydrazine (B178648)
This protocol describes the general procedure for the synthesis of bis-hydrazine lanthanide(III) 3-acetoxybenzoate complexes.[2]
Materials:
-
Lanthanide(III) nitrate (B79036) hydrate (B1144303) (e.g., La(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O, etc.)
-
This compound (3-abH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Diethyl ether
-
Beakers
-
Magnetic stirrer
Procedure:
-
Preparation of Lanthanide Solution: Dissolve the lanthanide(III) nitrate hydrate (1 mmol) in a minimum amount of water and then dilute with ethanol (30 mL).
-
Preparation of Ligand Solution: In a separate beaker, dissolve this compound (3 mmol) in ethanol (50 mL).
-
Addition of Hydrazine: To the ligand solution, add hydrazine hydrate (2 mmol) dropwise with constant stirring.
-
Complexation: Slowly add the lanthanide salt solution to the ligand-hydrazine mixture. A precipitate should form.
-
Reaction Completion: Continue stirring the mixture for 2-3 hours at room temperature.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the isolated complex sequentially with ethanol and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride.
Data Presentation
Table 1: Physicochemical and Analytical Data for Triphenylantimony(V) and Triphenylbismuth(V) Complexes
| Complex | Formula | Yield (%) | M.p. (°C) | Molar Conductivity (ΛM) S.cm².mol⁻¹ | Elemental Analysis (Calculated/Found) %C, %H |
| [Ph₃Sb(3-ab)₂]·CHCl₃ | C₃₇H₃₀O₈Cl₃Sb | 71 | 173-175 | 0.64 | C: 53.44/53.12, H: 3.61/3.80[1] |
| [Ph₃Bi(3-ab)₂] | C₃₆H₂₉BiO₈ | - | 185-187 | 0.36 | - |
Note: Yield for the bismuth complex was not explicitly stated in the reference.
Table 2: Infrared Spectral Data (cm⁻¹) for Triphenylantimony(V) Complex
| Compound | ν(O-H) | ν(C=O) carboxylate | ν(C=O) ester |
| This compound | 3078-2546 (broad) | 1688 | 1759 |
| [Ph₃Sb(3-ab)₂]·CHCl₃ | - (disappeared) | 1622 (asym), 1381 (sym) | 1759 |
The disappearance of the broad ν(O-H) band and the shift in the ν(C=O) carboxylate stretching frequencies are indicative of coordination to the metal center through the carboxylate group.[1]
Table 3: ¹H NMR Spectral Data (δ, ppm) for Triphenylantimony(V) Complex in CDCl₃
| Compound | -COOH | Aromatic-H | -CH₃ | Ph₃Sb-H |
| This compound | 11.14 | 7.20-8.10 | 2.30 | - |
| [Ph₃Sb(3-ab)₂]·CHCl₃ | - (absent) | 6.80-8.30 | 2.25 | 7.40-7.80 |
The absence of the carboxylic acid proton signal in the complex confirms deprotonation upon coordination.[1]
Table 4: Biological Activity of Triphenylantimony(V) and Triphenylbismuth(V) Complexes
| Compound | Antileishmanial Activity IC₅₀ (µM) vs L. amazonensis | Antibacterial Activity MIC (µM) vs S. aureus | Antibacterial Activity MIC (µM) vs P. aeruginosa |
| This compound | > 1110 | > 555 | > 555 |
| [Ph₃Sb(3-ab)₂]·CHCl₃ | 30.7 | 140.6 | 140.6 |
| [Ph₃Bi(3-ab)₂] | 8.7 | - | - |
Note: MIC values for the bismuth complex were not explicitly provided in the reference.[1][3]
Signaling Pathway and Logical Relationships
The synthesis of these metal complexes can be visualized as a logical progression from starting materials to the final, characterized products with potential biological applications.
Conclusion
The synthesis of metal complexes with this compound offers a promising avenue for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore this area further. The triphenylantimony(V) and triphenylbismuth(V) complexes, in particular, have shown noteworthy antileishmanial and antibacterial activities, warranting further investigation. The lanthanide complexes also represent an interesting class of compounds with potential applications that can be explored using the provided synthetic guidelines. Careful characterization and biological evaluation are crucial steps in unlocking the full potential of these novel metal-based compounds.
References
- 1. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antibacterial Activity of 3-Acetoxybenzoic Acid and Its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial activity of 3-Acetoxybenzoic acid and its corresponding metal complexes. The information compiled from various scientific sources is intended to guide researchers in the exploration of these compounds as potential antibacterial agents.
Introduction
This compound, an isomer of aspirin, and its metal complexes are of growing interest in the field of medicinal chemistry due to their potential therapeutic applications. The coordination of metal ions with organic ligands, such as this compound, can significantly enhance the biological activity of the parent molecule. This enhancement may be attributed to factors like increased lipophilicity, which facilitates penetration through bacterial cell membranes, and the introduction of novel mechanisms of action. This document outlines the synthesis of these complexes and details their evaluated antibacterial efficacy.
Data Presentation: Antibacterial Activity
While specific quantitative data for a wide range of this compound metal complexes remains an area of active research, analogous studies on similar benzoic acid derivatives provide valuable insights. The following tables summarize the antibacterial activity of related metal complexes, offering a comparative basis for the potential efficacy of this compound counterparts.
Table 1: Minimum Inhibitory Concentration (MIC) of Analagous Metal Complexes
| Complex/Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Bacillus subtilis (µg/mL) | Reference |
| Co(II)-Methacrylate-Imidazole | 15.6 | - | 15.6 | - | [1] |
| Co(II)-Methacrylate-2-Methylimidazole | 15.6 | - | 15.6 | - | [1] |
| Co(II)-Benzoxazole | 12.5 | - | - | - | [2] |
| Co(II)-Benzothiazole | 12.5 | - | - | - | [2] |
| Cu(II)-Pyrazole Nucleating Ligand | - | - | 62.5 | 21 mm (Zone of Inhibition) | [3] |
Note: Data for direct this compound complexes is limited in publicly available literature; the above data is for structurally related complexes to provide a predictive framework.
Table 2: Zone of Inhibition of Analagous Metal Complexes
| Complex/Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Bacillus subtilis (mm) | Salmonella typhi (mm) | Reference |
| Co(Asp)₂Cl₂ | High | Insignificant | Greatest | - | [4] |
| Ni(Asp)₂Cl₂ | High | Insignificant | Lowest | - | [4] |
| Cu(II)-Pyridine-2,6-dicarboxylate-3-phenylpyrazole | - | 11.6 | - | 13.67 | [1] |
| Cu(II)-Pyridine-2,6-dicarboxylate-4-nitropyrazole | - | 10.31 | - | 13.56 | [1] |
Asp = Aspirin (2-acetoxybenzoic acid)
Experimental Protocols
Protocol 1: Synthesis of this compound Metal (II) Complexes (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar carboxylate complexes and should be optimized for specific metal salts and reaction conditions.
Materials:
-
This compound
-
Hydrated metal (II) chloride or nitrate (B79036) salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂)
-
Ethanol (B145695) or Methanol
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of ethanol in a round-bottom flask. If solubility is an issue, gentle warming may be applied.
-
In a separate beaker, dissolve 1 mmol of the hydrated metal (II) salt in a minimal amount of deionized water or ethanol.
-
Slowly add the metal salt solution to the this compound solution while stirring continuously.
-
Adjust the pH of the mixture to a suitable range (typically 5-7, requires optimization) by dropwise addition of a dilute NaOH solution to facilitate deprotonation of the carboxylic acid and coordination.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours with constant stirring.[5]
-
Monitor the reaction for the formation of a precipitate.
-
After the reflux period, allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.
-
Collect the precipitate by vacuum filtration and wash it with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂ or in a drying oven at a suitable temperature (e.g., 60-80 °C).
Protocol 2: Agar (B569324) Well Diffusion Assay for Antibacterial Screening
This method provides a qualitative to semi-quantitative assessment of the antibacterial activity.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Solutions of synthesized complexes in a suitable solvent (e.g., DMSO) at known concentrations
-
Positive control (standard antibiotic solution)
-
Negative control (solvent used to dissolve complexes)
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Uniformly streak the bacterial suspension over the entire surface of the agar plates using a sterile swab.
-
Using a sterile cork borer, punch wells of 6-8 mm diameter into the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test complex solutions, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid medium
-
Bacterial inoculum prepared as in Protocol 2 and diluted to the final concentration (e.g., 5 x 10⁵ CFU/mL in the well)
-
Stock solutions of the synthesized complexes in a suitable solvent
-
Positive control (wells with broth and bacteria, no compound)
-
Negative control (wells with broth only)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 50 µL of sterile MHB into each well of the 96-well plate.
-
Add 50 µL of the stock solution of the test complex to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed. Alternatively, the optical density at 600 nm can be measured using a microplate reader.
Visualizations
Logical Workflow for Synthesis and Antibacterial Screening
Caption: Workflow for the synthesis and antibacterial evaluation of metal complexes.
Proposed Mechanism of Antibacterial Action
Caption: Putative antibacterial mechanisms of metal complexes.
References
- 1. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antileishmanial Potential of Organometallic Compounds with 3-Acetoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific research on the antileishmanial potential of organometallic compounds featuring 3-acetoxybenzoic acid as a ligand is not extensively available in published literature. The following application notes and protocols are constructed based on the established antileishmanial activity of other organometallic complexes and the known properties of this compound, providing a theoretical framework and practical guidance for future research in this area.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are hampered by issues such as high toxicity, painful administration routes, and increasing parasite resistance.[1][2] Organometallic compounds have emerged as a promising class of therapeutic agents due to their structural diversity and unique mechanisms of action, which often differ from purely organic drugs.[3] Compounds incorporating metals such as antimony, gold, platinum, and rhodium have demonstrated significant in vitro and in vivo antileishmanial activity.[4][5][6][7]
This compound, a derivative of salicylic (B10762653) acid, is known for its anti-inflammatory properties. Its incorporation as a ligand in organometallic complexes could offer a dual therapeutic advantage: direct antiparasitic activity from the organometallic moiety and modulation of the host's inflammatory response to the infection. This document outlines the potential applications and detailed protocols for the synthesis and evaluation of novel organometallic compounds containing this compound for the treatment of leishmaniasis.
Hypothetical Compound Data Presentation
The following tables present hypothetical yet plausible data for a series of organometallic compounds incorporating this compound. The data is structured to reflect typical results from antileishmanial drug discovery screening.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Hypothetical Organometallic Compounds
| Compound ID | Metal Center | Other Ligands | IC50 Promastigote (µM) | IC50 Amastigote (µM) | CC50 (J774 cells) (µM) | Selectivity Index (SI)¹ |
| OM-ABA-01 | Au(I) | PPh₃ | 7.5 ± 0.8 | 2.1 ± 0.3 | 45.2 ± 4.1 | 21.5 |
| OM-ABA-02 | Sb(V) | Ph₃ | 5.2 ± 0.6 | 1.5 ± 0.2 | 35.8 ± 3.5 | 23.9 |
| OM-ABA-03 | Pt(II) | DMSO, Cl | 10.1 ± 1.1 | 4.3 ± 0.5 | > 100 | > 23.2 |
| OM-ABA-04 | Rh(I) | CO, Cl | 8.9 ± 0.9 | 3.8 ± 0.4 | 88.1 ± 7.9 | 23.2 |
| Miltefosine | - | - | 4.2 ± 0.5 | 0.9 ± 0.1 | 38.5 ± 3.2 | 42.8 |
| Amphotericin B | - | - | 0.3 ± 0.04 | 0.1 ± 0.02 | 15.7 ± 1.8 | 157 |
¹Selectivity Index (SI) = CC50 / IC50 Amastigote
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of organometallic compounds with this compound.
Protocol 1: Synthesis of a Hypothetical Gold(I) Compound with this compound (OM-ABA-01)
Objective: To synthesize a gold(I) phosphine (B1218219) complex with 3-acetoxybenzoate as a ligand.
Materials:
-
Gold(I) chloride tetrahydrothiophene (B86538) complex [(AuCl(tht))]
-
Triphenylphosphine (B44618) (PPh₃)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.1 mmol) in 15 mL of dichloromethane.
-
To this solution, add the gold(I) chloride tetrahydrothiophene complex (1.0 mmol). Stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve this compound (1.2 mmol) and potassium carbonate (1.5 mmol) in 10 mL of methanol. Stir until the acid is fully deprotonated.
-
Add the methanolic solution of the deprotonated ligand to the gold(I) phosphine solution dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 24 hours, protected from light.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solution to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from a dichloromethane/hexane mixture to yield the final product, [Au(PPh₃)(3-acetoxybenzoate)].
-
Characterize the compound using NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against Leishmania promastigotes.
Materials:
-
Log-phase Leishmania promastigotes (e.g., L. donovani)
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
Resazurin (B115843) sodium salt solution (0.0125% w/v in PBS)
-
96-well microtiter plates
-
Incubator (26°C)
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Seed the 96-well plates with 100 µL of promastigote culture at a density of 1 x 10⁶ cells/mL.
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells. The final concentration of DMSO should not exceed 0.5%.
-
Include wells for a positive control (e.g., Amphotericin B), a negative control (DMSO), and a blank (medium only).
-
Incubate the plates at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate the percentage of viability and determine the IC50 values using a dose-response curve.
Protocol 3: In Vitro Antileishmanial Susceptibility Assay (Intracellular Amastigote Stage)
Objective: To determine the IC50 of the test compounds against intracellular Leishmania amastigotes in a macrophage cell line.
Materials:
-
J774.A1 macrophage cell line
-
Stationary-phase Leishmania promastigotes
-
RPMI-1640 medium with 10% FBS
-
Test compounds and reference drugs
-
Giemsa stain
-
96-well plates with coverslips or optical-bottom plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Seed J774.A1 macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for another 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Protocol 4: Cytotoxicity Assay against Mammalian Cells
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds on a mammalian cell line.
Materials:
-
J774.A1 or other suitable mammalian cell line (e.g., HepG2)[8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the 96-well plates with 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Proposed Mechanism of Action
The mechanism of action for organometallic compounds against Leishmania can be multifaceted, often involving the inhibition of key parasitic enzymes or interference with DNA synthesis.[4][5] For a hypothetical gold(I) complex, a potential mechanism could involve the inhibition of trypanothione (B104310) reductase, a critical enzyme in the parasite's antioxidant defense system.
Caption: Proposed mechanism of action for OM-ABA-01.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of novel antileishmanial compounds.
Caption: Workflow for antileishmanial drug discovery.
Conclusion
The exploration of organometallic compounds incorporating ligands like this compound represents a novel and promising avenue for antileishmanial drug discovery. The protocols and conceptual framework provided here offer a solid foundation for researchers to synthesize, screen, and evaluate such compounds. The potential for dual-action therapeutics that target the parasite directly while modulating the host's immune response warrants further investigation. Successful development in this area could lead to a new generation of safer and more effective treatments for leishmaniasis.
References
- 1. Insights into the drug screening approaches in leishmaniasis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box Against Intracellular Leishmania major Amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal organometallic chemistry – an emerging strategy for the treatment of neglected tropical diseases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Action of new organometallic complexes against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial action of organometallic complexes of Pt(II) and Rh(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-leishmanial activity of heteroleptic organometallic Sb(v) compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Antileishmanial activity and insights into the mechanisms of action of symmetric Au(I) benzyl and aryl-N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Acetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxybenzoic acid, a readily available and cost-effective starting material, holds significant potential as a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its structure, featuring a carboxylic acid and an acetoxy group on a benzene (B151609) ring, allows for a range of chemical transformations to construct diverse heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of oxygen-containing heterocycles, namely coumarins and xanthones, derived from this compound. While direct cyclization of this compound is not extensively documented, its facile hydrolysis to 3-hydroxybenzoic acid opens up established synthetic routes to these important classes of heterocycles. Many coumarin (B35378) and xanthone (B1684191) derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.
Synthesis of Oxygen Heterocycles
The primary approach for utilizing this compound in the synthesis of oxygen-containing heterocycles involves its initial conversion to 3-hydroxybenzoic acid. This can be achieved as a separate step or in situ during the cyclization reaction.
Synthesis of Novel Coumarin Derivatives via Pechmann Condensation
Coumarins are a prominent class of benzopyran-2-one derivatives with diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The Pechmann condensation is a classic and widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.
Reaction Workflow:
Caption: General workflow for the synthesis of 7-hydroxycoumarin derivatives.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin from 3-hydroxybenzoic acid (obtainable from this compound) and ethyl acetoacetate (B1235776).
Materials:
-
3-Hydroxybenzoic acid
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure (using H₂SO₄ as catalyst):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-hydroxybenzoic acid (10 mmol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (10 mL) to the flask while cooling in an ice bath.
-
Reactant Addition: To this mixture, add ethyl acetoacetate (11 mmol) dropwise with continuous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice. A solid precipitate will form.
-
Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin. Dry the crystals under vacuum.
Data Presentation:
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 12-18 | 75-85 | [1][2] |
| InCl₃ (3 mol%) | 0.25 (ball mill) | 92 | [3] |
| Tamarind Juice | 1.5 (90 °C) | 85 | [4] |
Note: When starting with this compound, a preliminary hydrolysis step with dilute acid or base would be required to generate 3-hydroxybenzoic acid. Alternatively, the acidic conditions of the Pechmann reaction with sulfuric acid may facilitate in situ hydrolysis.
Synthesis of Novel Xanthone Derivatives
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are known for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[5][6] A common method for xanthone synthesis is the condensation of a hydroxybenzoic acid with a phenol in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).
Reaction Workflow:
Caption: General workflow for the synthesis of dihydroxyxanthone derivatives.
Experimental Protocol: Synthesis of 1,3-Dihydroxyxanthone
This protocol describes the synthesis of 1,3-dihydroxyxanthone from 3-hydroxybenzoic acid and phloroglucinol (B13840) using Eaton's reagent.[7][8][9]
Materials:
-
3-Hydroxybenzoic acid
-
Phloroglucinol
-
Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)
-
Ice
-
Pentane
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10 mmol) and phloroglucinol (10 mmol).
-
Reagent Addition: Carefully add Eaton's reagent (20 mL) to the flask.
-
Reaction: Heat the reaction mixture at 80 °C for 1.5 - 3 hours.[9][10] The reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by trituration with a pentane/diethyl ether mixture or by column chromatography on silica (B1680970) gel.[9]
Data Presentation:
| Phenol Derivative | Product | Reaction Time (h) | Yield (%) | Reference |
| Phloroglucinol | 1,3-Dihydroxyxanthone | 1.5 | 67 | [9] |
| Resorcinol | 3,6-Dihydroxyxanthone (via benzophenone (B1666685) intermediate) | - | - | [8] |
Note: The use of Eaton's reagent is most effective with electron-rich phenols like phloroglucinol.[7][8] For less reactive phenols, the reaction may proceed via a two-step process involving the isolation of an intermediate benzophenone.[8]
Synthesis of Nitrogen and Sulfur Heterocycles: Future Perspectives
The synthesis of nitrogen and sulfur-containing heterocycles directly from this compound is an area that remains largely unexplored. To achieve this, functionalization of the 3-hydroxybenzoic acid intermediate is a key strategy.
Proposed Synthetic Pathways:
Caption: Proposed pathways to nitrogen and sulfur heterocycles.
Further research is required to develop specific protocols for these transformations. Key steps would involve:
-
For Nitrogen Heterocycles:
-
Amination: Conversion of the hydroxyl group of 3-hydroxybenzoic acid to an amino group to form 3-aminobenzoic acid.
-
Cyclization: Reaction of 3-aminobenzoic acid with suitable reagents (e.g., α-haloketones, dicarbonyl compounds) to form various nitrogen-containing heterocyclic rings, such as benzoxazinones.[11][12][13]
-
-
For Sulfur Heterocycles:
Biological Activities of Derived Heterocycles
The synthesized coumarin and xanthone derivatives are expected to exhibit a range of biological activities, providing a strong rationale for their synthesis in drug discovery programs.
Coumarins:
-
Anticancer: Some 7-hydroxycoumarin derivatives have shown inhibitory activity against the proliferation of several human malignant cell lines.[17]
-
Antibacterial and Antifungal: Coumarin-3-carboxamides have been evaluated for their antibacterial properties.[18]
-
Enzyme Inhibition: Certain coumarin derivatives have demonstrated inhibitory activity against enzymes like Taq DNA polymerase and MMLV-RT.[19]
Xanthones:
-
Anticancer: Xanthone derivatives have been reported as potential anticancer agents.[6][20]
-
Antimicrobial: A broad spectrum of antimicrobial activities has been attributed to various xanthones.[5]
-
Antioxidant and Anti-inflammatory: Many naturally occurring and synthetic xanthones exhibit significant antioxidant and anti-inflammatory properties.[5][6]
Conclusion
This compound serves as a valuable and economical starting material for the synthesis of bioactive oxygen-containing heterocycles, particularly coumarins and xanthones, through its hydrolysis to 3-hydroxybenzoic acid. The protocols provided herein offer robust methods for the preparation of these compounds. The exploration of synthetic routes to nitrogen and sulfur heterocycles from this precursor represents a promising avenue for future research in medicinal chemistry and drug development. The diverse biological activities associated with these heterocyclic scaffolds underscore the importance of continued investigation into their synthesis and pharmacological evaluation.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazinone synthesis [organic-chemistry.org]
- 12. jddtonline.info [jddtonline.info]
- 13. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Benzothiazole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Catalytic Frontiers: Application Notes and Protocols for 3-Acetoxybenzoic Acid-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, owing to their high surface area, tunable pore sizes, and the functional versatility of their organic linkers.[1][2][3] This document provides detailed application notes and protocols for the prospective catalytic applications of MOFs synthesized using 3-Acetoxybenzoic acid as a primary organic linker. While specific examples of MOFs based on this particular linker are not yet prevalent in published literature, these notes are constructed based on established principles and analogous applications of MOFs derived from other functionalized benzoic acid derivatives.[2][4] The presence of the acetoxy group offers unique opportunities for post-synthetic modification and direct participation in catalytic cycles.
Potential Catalytic Applications
MOFs constructed from this compound could be tailored for a range of catalytic applications, primarily leveraging the properties of the metal nodes and the functionalized linker. Potential areas of application include:
-
Lewis Acid Catalysis: The metal nodes within the MOF structure can act as Lewis acid sites, catalyzing a variety of organic transformations.[3]
-
Heterogeneous Catalysis: The solid, crystalline nature of these MOFs allows them to function as easily separable and recyclable heterogeneous catalysts.[5]
-
Prodrug Activation: In drug development, the acetoxy group could be enzymatically or chemically cleaved to release a therapeutic agent, suggesting a role for these MOFs as pH-responsive drug delivery systems or as catalysts in bio-mimetic reactions.[1][2]
-
Tandem Reactions: The functional linker and the metal center could work in concert to catalyze multi-step tandem reactions.
Data Presentation: Hypothetical Performance of a this compound-Based MOF (AcBA-MOF-X)
The following tables present hypothetical, yet plausible, quantitative data for a generic this compound-based MOF, designated as AcBA-MOF-X (where X represents the metal, e.g., Zn, Cu, Zr). This data is extrapolated from literature on similar functionalized benzoate (B1203000) MOFs and serves as a benchmark for expected performance.
Table 1: Physicochemical Properties of Hypothetical AcBA-MOF-X
| Property | Expected Value |
| BET Surface Area (m²/g) | 800 - 1500 |
| Pore Volume (cm³/g) | 0.4 - 0.8 |
| Thermal Stability (°C) | 250 - 350 |
| Metal Node | Zn(II), Cu(II), Zr(IV) |
Table 2: Catalytic Performance of Hypothetical AcBA-MOF-Zn in a Knoevenagel Condensation Reaction
| Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Benzaldehyde (B42025) | Malononitrile (B47326) | Ethanol (B145695) | 80 | 6 | >95 | >99 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Toluene | 100 | 12 | 92 | >99 |
| Cyclohexanone | Malononitrile | DMF | 90 | 8 | 88 | 95 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Zinc-based this compound MOF (AcBA-MOF-Zn)
This protocol describes a general solvothermal synthesis method.
Materials:
-
This compound (Linker)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Methanol (B129727) (Solvent for washing)
Procedure:
-
In a 20 mL scintillation vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) and finally methanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours to obtain the activated AcBA-MOF-Zn.
Protocol 2: Catalytic Knoevenagel Condensation using AcBA-MOF-Zn
Materials:
-
AcBA-MOF-Zn (Catalyst)
-
Benzaldehyde (Substrate 1)
-
Malononitrile (Substrate 2)
-
Ethanol (Solvent)
-
Gas chromatograph (for analysis)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mg of activated AcBA-MOF-Zn.
-
Add 10 mL of ethanol to the flask.
-
Add 1.0 mmol of benzaldehyde and 1.2 mmol of malononitrile to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
After completion of the reaction (as determined by GC), cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent catalytic cycles.
-
Isolate the product from the filtrate by evaporating the solvent.
Visualizations
Caption: Solvothermal synthesis workflow for a hypothetical this compound-based MOF.
Caption: Proposed catalytic cycle for Knoevenagel condensation using AcBA-MOF-Zn.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing metal-organic frameworks for catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Investigating the Enzymatic Inhibition Profile of 3-Acetoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxybenzoic acid, a structural isomer of the well-known nonsteroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin), presents an intriguing subject for enzymatic inhibition studies. While the inhibitory effects of acetylsalicylic acid on cyclooxygenase (COX) enzymes are well-documented, the specific enzymatic targets and inhibitory potential of this compound remain largely unexplored. Preliminary literature suggests potential interactions with histone-modifying enzymes. This document provides a comprehensive guide for the investigation of the enzymatic inhibition profile of this compound, with a primary focus on two key enzyme families: Cyclooxygenases (COX) and Histone Acetyltransferases (HATs). Detailed experimental protocols and data presentation formats are provided to facilitate a structured and thorough investigation.
Introduction
This compound is a small molecule with structural similarities to known enzyme inhibitors. Its potential to modulate the activity of key enzymes involved in inflammation and gene regulation warrants a systematic investigation. This document outlines the necessary protocols to assess its inhibitory effects on COX-1 and COX-2, critical enzymes in the prostaglandin (B15479496) synthesis pathway, and on HATs, which play a pivotal role in epigenetic regulation.
Hypothetical Inhibitory Activities and Data Presentation
While experimental data for this compound is not yet available, a hypothetical investigation would aim to determine its half-maximal inhibitory concentration (IC50) against various enzymes. The following tables illustrate how such quantitative data should be structured for clear comparison.
Table 1: Hypothetical Cyclooxygenase (COX) Inhibition Data for this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Value to be determined | Value to be determined | Value to be determined |
| Aspirin (Reference) | 15 | 250 | 0.06 |
| Celecoxib (Reference) | 50 | 0.05 | 1000 |
Table 2: Hypothetical Histone Acetyltransferase (HAT) Inhibition Data for this compound
| Compound | p300/CBP IC50 (µM) | PCAF IC50 (µM) | GCN5 IC50 (µM) |
| This compound | Value to be determined | Value to be determined | Value to be determined |
| Anacardic Acid (Reference) | 5 | 20 | >100 |
| C646 (Reference) | 0.4 | >100 | >100 |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol describes a method to screen for inhibitors of COX-1 and COX-2 based on the fluorometric detection of prostaglandin G2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
This compound
-
Reference inhibitors (Aspirin, Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Setup:
-
Add 10 µL of the 10X test compound or reference inhibitor to the appropriate wells of the 96-well plate.
-
For control wells (100% activity), add 10 µL of the solvent.
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.
-
Add 180 µL of the reaction mixture to each well.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm. Record data every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)
This protocol outlines a method to measure the inhibition of HAT activity by quantifying the production of Coenzyme A (CoA-SH) using a fluorescent probe.
Materials:
-
Recombinant HAT enzymes (e.g., p300/CBP, PCAF, GCN5)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Fluorescent probe for CoA-SH (e.g., ThioGlo™ or similar)
-
This compound
-
Reference inhibitors (Anacardic Acid, C646)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute HAT enzymes to the desired concentration in cold assay buffer.
-
Prepare working solutions of the histone peptide substrate and Acetyl-CoA.
-
-
Assay Setup:
-
Add 5 µL of the 10X test compound or reference inhibitor to the appropriate wells.
-
For control wells, add 5 µL of the solvent.
-
Add 20 µL of the diluted HAT enzyme to each well.
-
Add 10 µL of the histone peptide substrate to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 15 µL of Acetyl-CoA to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the generated CoA-SH by adding 50 µL of the fluorescent probe solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1] Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammatory responses.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Histone Acetyltransferase (HAT) Signaling Pathway
HATs catalyze the transfer of an acetyl group to lysine (B10760008) residues on histone tails, a key modification in epigenetic regulation that generally leads to chromatin relaxation and gene activation.[2] Inhibition of HATs can thus modulate gene expression.
Caption: Hypothetical inhibition of HAT activity by this compound.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the general workflow for conducting an enzyme inhibition assay to determine the IC50 of a test compound.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation into the enzymatic inhibition properties of this compound. By systematically evaluating its effects on key enzyme families like COX and HATs, researchers can elucidate its potential biological activities and lay the groundwork for further drug development efforts. It is crucial to note that the inhibitory activities and signaling pathway modulations described herein are hypothetical and require experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Acetoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-acetoxybenzoic acid. It includes detailed troubleshooting guides and frequently asked questions to address common challenges and optimize reaction yields.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Water in the reactants or glassware can hydrolyze the acetic anhydride (B1165640) and deactivate the catalyst. 3. Impure Starting Materials: Purity of 3-hydroxybenzoic acid and acetic anhydride is critical. 4. Ineffective Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or low in concentration. | 1. Optimize Reaction Conditions: Increase the reaction time or moderately increase the temperature (e.g., to 50-60°C)[1]. Monitor the reaction's progress using Thin Layer Chromatography (TLC). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use fresh, anhydrous acetic anhydride. 3. Verify Reagent Purity: Use high-purity starting materials. If necessary, purify the 3-hydroxybenzoic acid before use. 4. Use Fresh Catalyst: Use a fresh, concentrated acid catalyst. |
| Product is an Oil or Gummy Solid, Not Crystalline | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Rapid Cooling During Recrystallization: Cooling the solution too quickly can cause the product to "oil out" instead of forming crystals. 3. Incorrect Recrystallization Solvent: The solvent system may not be optimal for crystallization. | 1. Purify the Crude Product: Perform a thorough work-up to remove impurities. Recrystallization is a key step for purification. 2. Slow Cooling: Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Optimize Recrystallization: A common solvent system is a mixture of ethanol (B145695) and water[1]. Ensure the correct proportions are used to achieve a solution that is soluble when hot and insoluble when cold. |
| Product Melting Point is Low and/or Broad | 1. Impure Product: The presence of unreacted 3-hydroxybenzoic acid or other impurities will depress and broaden the melting point range. 2. Incomplete Drying: Residual solvent in the final product can also lower the melting point. | 1. Recrystallize the Product: One or more recrystallization steps may be necessary to achieve high purity. Monitor purity using TLC. 2. Thoroughly Dry the Product: Dry the crystalline product under a vacuum to ensure all residual solvent is removed. |
| Formation of Unexpected Byproducts | 1. Side Reactions: At higher temperatures, side reactions may become more prevalent. 2. Contamination in Starting Materials: Isomeric impurities in the 3-hydroxybenzoic acid can lead to the formation of isomeric acetoxybenzoic acids[2]. | 1. Control Reaction Temperature: Avoid excessively high temperatures during the reaction. 2. Use Pure Starting Materials: Ensure the 3-hydroxybenzoic acid used is free from significant isomeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the acetylation of 3-hydroxybenzoic acid using acetic anhydride.[3] This reaction is typically catalyzed by a strong acid, such as a few drops of concentrated sulfuric acid.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting material (3-hydroxybenzoic acid) and the product (this compound, if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q3: What is the role of the acid catalyst?
A3: The acid catalyst, typically concentrated sulfuric acid, protonates the acetic anhydride. This makes the acetic anhydride a more reactive electrophile, thereby speeding up the rate of the acetylation reaction with the phenolic hydroxyl group of 3-hydroxybenzoic acid.
Q4: What are the key safety precautions for this synthesis?
A4: Acetic anhydride is corrosive and a lachrymator (causes tearing), and concentrated sulfuric acid is highly corrosive. Both should be handled with care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Q5: How can the yield of this compound be maximized?
A5: To maximize the yield, it is crucial to use pure, dry reagents and ensure anhydrous conditions to prevent hydrolysis of the acetic anhydride.[1] Optimizing the reaction time and temperature, and ensuring a complete reaction by monitoring with TLC are also critical. A thorough work-up and careful purification by recrystallization will maximize the recovery of the pure product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the acetylation of hydroxybenzoic acids.[1]
Materials:
-
3-hydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ethanol
-
Deionized water
Procedure:
-
Place 2.0 g of dry 3-hydroxybenzoic acid into a small conical flask.
-
In a fume hood, carefully add 3.0 mL of acetic anhydride to the flask.
-
Add one drop of concentrated sulfuric acid to the mixture.
-
Gently swirl the flask to ensure thorough mixing of the reactants.
-
Warm the flask on a water bath at approximately 50-60°C for about 15 minutes, with occasional stirring.
-
Allow the mixture to cool to room temperature.
-
Slowly add 30 mL of cold water to the flask, stirring continuously. This will precipitate the crude this compound and hydrolyze any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water.
Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol (approximately 6 mL) to dissolve the solid. Gentle heating may be required.
-
Pour the warm ethanol solution into approximately 15 mL of warm water.
-
If a solid separates immediately, gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Needle-like crystals of this compound should form.
-
Once crystallization at room temperature is complete, place the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them thoroughly under vacuum.
-
Characterize the final product by determining its melting point and purity via TLC or other spectroscopic methods.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Hydroxybenzoic Acid | 138.12 | 201-204 | White to off-white crystalline powder |
| Acetic Anhydride | 102.09 | -73 | Colorless liquid |
| This compound | 180.16 | 131-134[3] | White crystalline solid |
Table 2: Factors Influencing Reaction Yield
| Parameter | Effect on Yield | Considerations |
| Reaction Temperature | Increasing temperature generally increases the reaction rate, but excessive heat can lead to byproduct formation. | A moderate temperature of 50-60°C is often sufficient.[1] |
| Reaction Time | Insufficient time leads to an incomplete reaction and lower yield. | Monitor with TLC to determine the optimal reaction time. |
| Catalyst Concentration | A catalytic amount is sufficient; excess catalyst can complicate purification. | One or two drops of concentrated H₂SO₄ are typically used for this scale.[1] |
| Purity of Reactants | Impurities in starting materials can lead to lower yields and side reactions. | Use high-purity 3-hydroxybenzoic acid and fresh acetic anhydride. |
| Moisture | Water hydrolyzes acetic anhydride, reducing the amount available for the reaction and lowering the yield. | Ensure all glassware is dry and use anhydrous reagents where possible. |
Visualizations
References
purification of crude 3-Acetoxybenzoic acid by recrystallization
Technical Support Center: Purification of 3-Acetoxybenzoic Acid
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the . It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound? A1: Recrystallization is a purification technique based on differences in solubility. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or remain dissolved.[1][2] Upon slow cooling, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities are left behind in the solvent (mother liquor).[1]
Q2: What are the most common impurities in crude this compound? A2: Crude this compound is typically synthesized from 3-hydroxybenzoic acid and acetic anhydride.[3] Therefore, the most common impurities are unreacted starting materials (3-hydroxybenzoic acid, residual acetic anhydride) and the reaction by-product (acetic acid).
Q3: What is the best solvent system for this recrystallization? A3: An ethanol-water mixed solvent system is highly effective. This compound is readily soluble in a "good" solvent like hot ethanol (B145695) but has poor solubility in a "bad" solvent like water. This differential solubility is ideal for recrystallization.[4][5] The procedure involves dissolving the crude material in a minimal amount of hot ethanol and then adding hot water until the solution just begins to show persistent cloudiness.
Q4: Why is slow cooling important? A4: Slow cooling is crucial for the formation of large, pure crystals.[2] Rapid cooling can cause the compound to precipitate or "crash out" of the solution quickly, trapping impurities within the crystal lattice and undermining the purification process.[6]
Q5: How can I tell if my final product is pure? A5: The purity of the recrystallized this compound can be assessed by its melting point. Pure this compound has a sharp melting point range of approximately 131-134°C.[6][7] A broad or depressed melting point range indicates the presence of impurities.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | 1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a tiny "seed crystal" of pure this compound.[6][7] |
| The product "oils out" instead of crystallizing. | 1. Solution is too concentrated: The compound is coming out of solution at a temperature above its melting point. 2. High level of impurities: Significant impurities can depress the melting point of the mixture, causing it to separate as a liquid. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol (the "good" solvent) to decrease saturation. Allow the solution to cool slowly. 2. Consider a preliminary purification step if impurities are substantial. If the oil solidifies upon cooling, it can be re-dissolved and recrystallized again. |
| The recrystallized yield is very low. | 1. Too much solvent was used: A significant portion of the product remained dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during the hot filtration step. 3. Incomplete recovery: Product was lost during transfer between flasks or on the filter paper. | 1. Use the minimum amount of hot solvent required for dissolution. After filtering the crystals, cool the filtrate in an ice bath to recover a second crop of crystals. 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. Rinse the filter paper with a small amount of hot solvent.[9] 3. Rinse the crystallization flask with a small amount of the ice-cold mother liquor or wash solvent and pour it over the crystals in the funnel to ensure a complete transfer. |
| The final product is still colored or impure (low melting point). | 1. Inefficient impurity removal: The chosen solvent may not be optimal, or impurities were trapped during rapid crystallization. 2. Colored impurities present. | 1. Ensure cooling is slow and undisturbed. A second recrystallization may be necessary. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][2] Be sure to use hot gravity filtration to remove the charcoal. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6304-89-8[10] |
| Molecular Formula | C₉H₈O₄[10] |
| Molecular Weight | 180.16 g/mol [10] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 131-134 °C[6][7] |
Table 2: Qualitative Solubility Data
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble | Slightly soluble |
| Ethanol | Soluble | Very soluble |
| Ethanol/Water Mixture | Sparingly soluble (depends on ratio) | Very soluble (depends on ratio) |
Experimental Protocols
Recrystallization of this compound using an Ethanol-Water System
Objective: To purify crude this compound by removing synthesis-related impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemmed funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, swirl, and reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemmed funnel. Place fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any insoluble impurities.
-
Addition of Anti-Solvent: Heat deionized water on the hot plate. Add the hot water dropwise to the hot ethanolic solution of your compound until the solution becomes faintly and persistently cloudy (turbid). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6] Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any residual mother liquor.[7]
-
Drying: Allow air to be drawn through the crystals on the funnel for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Analysis: Weigh the final product to calculate the percent recovery and determine the melting point to assess purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. Solved Write a detailed reaction Mechanism of the | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side products in the acetylation of 3-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of 3-hydroxybenzoic acid to synthesize 3-acetoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of 3-hydroxybenzoic acid, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of this compound and Presence of Starting Material
-
Symptom: The final product weight is lower than expected, and analysis (e.g., TLC, HPLC, NMR) indicates a significant amount of unreacted 3-hydroxybenzoic acid.
-
Cause: Incomplete reaction. This can be due to insufficient acetylating agent, inadequate catalyst, low reaction temperature, or short reaction time.
-
Resolution:
-
Increase Acetic Anhydride (B1165640): Use a slight excess of acetic anhydride to ensure the complete conversion of 3-hydroxybenzoic acid.
-
Catalyst Optimization: Ensure the acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) is fresh and added in an appropriate amount. For base-catalyzed reactions (e.g., with pyridine), ensure the base is dry and used in sufficient quantity to act as a catalyst and scavenger for the acetic acid byproduct.
-
Reaction Conditions: Gently heat the reaction mixture to the recommended temperature (typically 50-60°C for acid catalysis) to increase the reaction rate.[1] Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC until the starting material is no longer visible.
-
Issue 2: Formation of an Insoluble White Precipitate That Is Not the Desired Product
-
Symptom: A significant amount of a high-melting-point, insoluble white solid is observed. This may be particularly noticeable during workup or purification.
-
Cause: Formation of this compound anhydride. This side product can form through the reaction of two molecules of this compound or the reaction of this compound with unreacted acetic anhydride under dehydrating conditions.
-
Resolution:
-
Control Temperature: Avoid excessive heating, as higher temperatures can promote the formation of the anhydride.
-
Quench Excess Acetic Anhydride: After the reaction is complete, quench any remaining acetic anhydride by adding a small amount of water or methanol.[2]
-
Workup Procedure: During the workup, washing the organic layer with an aqueous solution of sodium bicarbonate can help to hydrolyze the anhydride back to the desired carboxylic acid.[2]
-
Issue 3: Appearance of a Tarry or Polymeric Substance
-
Symptom: The reaction mixture becomes viscous, and a sticky, non-crystalline material is isolated instead of a clean solid.
-
Cause: Polymerization of 3-hydroxybenzoic acid or the product. Hydroxybenzoic acids can undergo self-esterification to form polyesters, especially at elevated temperatures.
-
Resolution:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range. Avoid prolonged heating at high temperatures.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent polymerization of the product.
-
Use of Protective Groups: In more complex syntheses, protection of the carboxylic acid group might be considered, though this adds extra steps to the overall process.
-
Issue 4: Detection of Phenol in the Product Mixture
-
Symptom: Analytical methods such as GC-MS or NMR indicate the presence of phenol.
-
Cause: Decarboxylation of 3-hydroxybenzoic acid. This is more likely to occur at higher temperatures, particularly in the presence of an acid or base catalyst. Salicylic acid and its analogues are known to undergo decarboxylation at elevated temperatures.[3]
-
Resolution:
-
Maintain Low Reaction Temperatures: This is the most critical factor in preventing decarboxylation.
-
Choice of Catalyst: While catalytic amounts of acid or base are necessary for the acetylation, using a large excess or very strong acids/bases at high temperatures can promote decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the acetylation of 3-hydroxybenzoic acid?
A1: The most common side products are:
-
Unreacted 3-Hydroxybenzoic Acid: Due to incomplete reaction.
-
This compound Anhydride: Formed from the self-reaction of the product or reaction with excess acetylating agent.
-
Polyesters: Resulting from the intermolecular esterification of 3-hydroxybenzoic acid or this compound.
-
Phenol: Formed via decarboxylation of the starting material at elevated temperatures.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material (3-hydroxybenzoic acid) on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared. A suitable eluent system would be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone.[1]
Q3: What is the role of the acid catalyst in this reaction?
A3: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of acetic anhydride. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 3-hydroxybenzoic acid, thereby speeding up the reaction.
Q4: Can I use a base as a catalyst?
A4: Yes, a base like pyridine (B92270) can be used. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate. It also serves to neutralize the acetic acid byproduct, which can help drive the reaction to completion.
Q5: What are the recommended purification methods for this compound?
A5: Recrystallization is the most common and effective method for purifying the crude product. A common solvent system is an ethanol-water mixture.[1] The crude product is dissolved in a minimal amount of hot ethanol (B145695), and then warm water is added until the solution becomes slightly cloudy. Upon slow cooling, crystals of the purified product will form.
Data Presentation
While specific quantitative data for the side products in the acetylation of 3-hydroxybenzoic acid is not extensively reported, the following table provides a representative overview of a typical product distribution based on general knowledge of similar reactions. Actual yields will vary depending on the specific reaction conditions.
| Compound | Typical Yield/Presence | Notes |
| This compound | 70-90% | The desired product. Yield is highly dependent on reaction optimization. |
| Unreacted 3-Hydroxybenzoic Acid | < 5% | Can be minimized with a slight excess of acetic anhydride and sufficient reaction time/temperature. |
| This compound Anhydride | 1-5% | Formation is favored by higher temperatures and prolonged reaction times. Can be hydrolyzed back to the acid during aqueous workup. |
| Polymeric Byproducts | < 2% | More likely to form with excessive heat. Often removed as an insoluble residue during purification. |
| Phenol | Trace amounts | Formation is indicative of excessive reaction temperature leading to decarboxylation. |
Experimental Protocols
Standard Acid-Catalyzed Acetylation of 3-Hydroxybenzoic Acid
This protocol is adapted from the general procedure for the acetylation of hydroxybenzoic acids.[1]
Materials:
-
3-Hydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ethanol
-
Deionized water
Procedure:
-
In a conical flask, combine 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5-2.0 eq).
-
Carefully add 1-2 drops of concentrated sulfuric acid to the mixture while swirling.
-
Gently warm the flask on a water bath to 50-60°C for approximately 15-20 minutes with occasional swirling. Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold deionized water to the flask with stirring to precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
For purification, dissolve the crude solid in a minimum amount of hot ethanol and then add warm water until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly.
Mandatory Visualization
Caption: Reaction pathway for the acetylation of 3-hydroxybenzoic acid, illustrating the formation of the desired product and common side products.
Caption: A troubleshooting workflow for identifying and addressing common issues during the acetylation of 3-hydroxybenzoic acid.
References
Technical Support Center: Synthesis of 3-Acetoxybenzoic Acid Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-acetoxybenzoic acid metal complexes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound metal complexes.
Problem 1: Low or No Product Yield
Symptoms:
-
Little to no precipitate formation.
-
Recovery of unreacted starting materials.
-
Complex mixture of products observed via TLC or NMR.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Deprotonation of this compound | The carboxylic acid proton must be removed for coordination to the metal center. Ensure the base is strong enough and used in the correct stoichiometric ratio. Consider using stronger, non-nucleophilic bases or alkoxides like sodium methoxide. |
| Hydrolysis of the Acetoxy Group | The ester group is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water. Use anhydrous solvents and reagents. If aqueous workup is necessary, perform it quickly at low temperatures. Consider protecting the hydroxyl group with a more robust protecting group if hydrolysis is persistent. |
| Poor Solubility of Reactants | If the metal salt or the ligand has low solubility in the chosen solvent, the reaction rate will be slow. Try a different solvent or a solvent mixture. Gentle heating can also improve solubility, but monitor for potential decomposition or side reactions. |
| Steric Hindrance | The acetoxy group at the 3-position can sterically hinder the coordination of the carboxylate group to the metal center, especially with bulky ancillary ligands on the metal.[1] Use smaller metal precursors or ligands if possible. |
| Incorrect Reaction Conditions | Reaction time and temperature may not be optimal. Monitor the reaction progress by TLC or another suitable technique to determine the optimal reaction time. A temperature screen might be necessary to find the ideal balance between reaction rate and side product formation. |
Problem 2: Product Contamination and Purification Challenges
Symptoms:
-
Oily or sticky product instead of a crystalline solid.
-
Impure product confirmed by analytical techniques (NMR, elemental analysis).
-
Difficulty in inducing crystallization.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Unreacted Ligand or Metal Salt | Optimize the stoichiometry of the reactants to minimize unreacted starting materials. Recrystallization from a suitable solvent system is often effective for removing these impurities. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective. |
| Hydrolyzed Ligand (3-Hydroxybenzoic Acid) Impurity | If hydrolysis of the acetoxy group has occurred, the resulting 3-hydroxybenzoic acid can co-crystallize with the desired product. Purification by column chromatography may be necessary. Using anhydrous reaction conditions is the best preventative measure. |
| Formation of Polymeric or Oligomeric Species | The bifunctional nature of the ligand can sometimes lead to the formation of coordination polymers. Control the stoichiometry and reaction conditions carefully. Slow addition of one reactant to the other can sometimes favor the formation of discrete complexes. |
| Difficulty in Crystallization | The product may be amorphous or an oil. Try a variety of crystallization techniques such as slow evaporation, vapor diffusion, or layering with an anti-solvent. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Problem 3: Ambiguous Characterization Results
Symptoms:
-
Broad or complex NMR spectra.
-
Unexpected shifts in IR spectra.
-
Inconsistent elemental analysis data.
Possible Causes and Solutions:
| Cause | Solution |
| Paramagnetism of the Metal Center | If a paramagnetic metal ion (e.g., Cu(II), Fe(III)) is used, this will lead to significant broadening and shifting of NMR signals, making interpretation difficult. This is a known challenge in the characterization of such complexes. Consider using alternative techniques like EPR spectroscopy or magnetic susceptibility measurements. For NMR, analysis of the temperature dependence of the shifts can sometimes provide structural information. |
| Fluxional Behavior or Isomerism in Solution | The complex may exist as a mixture of isomers or be undergoing dynamic processes in solution, leading to complex or broad NMR spectra. Variable temperature NMR studies can help to resolve different species or understand the dynamic processes. |
| Incomplete Removal of Solvent | Residual solvent can complicate the interpretation of NMR and IR spectra and lead to inaccurate elemental analysis. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. |
| Hydrolysis During Sample Preparation for Analysis | The complex may be unstable to moisture or certain analytical solvents. Use anhydrous solvents for analysis and handle samples in a dry atmosphere (e.g., glovebox) if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound as a ligand?
A1: The primary challenge is the potential for hydrolysis of the acetoxy (ester) group. This can occur under either acidic or basic conditions, particularly in the presence of water. This hydrolysis leads to the formation of 3-hydroxybenzoic acid, which can compete with the desired ligand in the coordination reaction and contaminate the final product. Therefore, maintaining anhydrous conditions is crucial.
Q2: How can I confirm that the acetoxy group has remained intact in my final complex?
A2: Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques. In the IR spectrum, you should look for the characteristic C=O stretching vibration of the ester group, typically around 1750-1770 cm⁻¹. In the ¹H NMR spectrum, the singlet corresponding to the methyl protons of the acetoxy group (around 2.3 ppm) is a clear indicator. The absence of a broad phenolic -OH peak in the ¹H NMR and IR spectra also suggests the acetoxy group is intact.
Q3: My metal complex is paramagnetic, and the NMR spectrum is uninformative. What are my options for characterization?
A3: For paramagnetic complexes, several other techniques are essential. X-ray crystallography provides definitive structural information if single crystals can be obtained. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal centers. Magnetic susceptibility measurements can confirm the oxidation state and spin state of the metal ion. Infrared (IR) and UV-Vis spectroscopy can provide information about the coordination environment of the ligand.
Q4: What are the potential applications of this compound metal complexes in drug development?
A4: As an isomer of aspirin (B1665792) (acetylsalicylic acid), this compound shares structural similarities. Metal complexes of aspirin and its derivatives have shown promising biological activities, including anti-inflammatory and anticancer effects. These activities are often linked to their ability to modulate signaling pathways such as the cyclooxygenase (COX) and NF-κB pathways. The metal center can also introduce novel mechanisms of action, such as the generation of reactive oxygen species (ROS).
Quantitative Data
Due to the limited availability of comprehensive quantitative data specifically for this compound metal complexes in the public domain, the following table presents representative data for related lanthanide benzoate (B1203000) complexes to provide an indication of expected stability constants.
Table 1: Stability Constants (log K₁) of Lanthanide(III) Complexes with Substituted Benzoic Acids in 70% Dioxane-Water
| Metal Ion | p-Aminobenzenesulfonic Acid | p-Sulfophthalic Acid | 2-Amino-5-chlorobenzenesulfonic Acid |
| Gd(III) | 3.25 | 3.15 | 3.05 |
| Tb(III) | 3.35 | 3.25 | 3.15 |
| Ho(III) | 3.45 | 3.35 | 3.25 |
| Data adapted from a study on substituted sulfonic acids to illustrate trends in stability constants with lanthanide ions. The stability of the complexes tends to increase with decreasing ionic radius of the lanthanide. |
Experimental Protocols
Protocol 1: Synthesis of a Generic Lanthanide(III) 3-Acetoxybenzoate Complex
This protocol is a general guideline for the synthesis of a lanthanide(III) complex of this compound.
Materials:
-
This compound
-
Lanthanide(III) chloride hydrate (B1144303) (e.g., LaCl₃·7H₂O, NdCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous ethanol (B145695)
-
Deionized water
Procedure:
-
Dissolve this compound (3 mmol) in anhydrous ethanol (50 mL) with gentle warming if necessary.
-
In a separate flask, dissolve the lanthanide(III) chloride hydrate (1 mmol) in a minimum amount of deionized water and then dilute with anhydrous ethanol (20 mL).
-
Slowly add a stoichiometric amount of aqueous NaOH solution (3 mmol in a small amount of water) to the this compound solution to deprotonate the carboxylic acid.
-
To the resulting solution of sodium 3-acetoxybenzoate, add the lanthanide(III) chloride solution dropwise with constant stirring.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization:
-
FT-IR (KBr, cm⁻¹): Look for the absence of the broad O-H stretch of the carboxylic acid, the presence of the ester C=O stretch (~1760 cm⁻¹), and the asymmetric and symmetric COO⁻ stretches.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound metal complexes.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low product yield in the synthesis.
Potential Signaling Pathway Modulation
Caption: Potential modulation of COX and NF-κB signaling pathways by this compound metal complexes.
References
Technical Support Center: Stability of 3-Acetoxybenzoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-Acetoxybenzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for this compound in solution is hydrolysis. As an ester, it is susceptible to reacting with water, which cleaves the ester bond. This reaction results in the formation of 3-hydroxybenzoic acid and acetic acid. This process is analogous to the degradation of its well-known isomer, acetylsalicylic acid (aspirin), into salicylic (B10762653) acid and acetic acid.[1][2]
Q2: What environmental factors accelerate the degradation of this compound?
A2: Several factors can accelerate the degradation of this compound in solution:
-
pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the degradation process.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1] For instance, a study on acetylsalicylic acid demonstrated that degradation occurs even at room temperature and is hastened by heat.[3]
-
Solvent Composition: The presence of water is the main driver of hydrolysis. The type of co-solvents used can either enhance or inhibit degradation.[1][2]
-
Incompatible Materials: Contact with strong acids, strong bases, or strong oxidizing agents can promote degradation.[5]
Q3: How can I improve the stability of my this compound solution?
A3: To enhance stability, consider the following strategies:
-
Use of Non-Aqueous Solvents: Replacing water with non-aqueous solvents is a highly effective method. Solvents such as propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin have been shown to significantly improve the stability of similar compounds like acetylsalicylic acid.[1][3] Acetonitrile and 1,4-dioxane (B91453) have also been identified as relatively stable organic solvents for such compounds.[2]
-
pH Control: If an aqueous solution is necessary, maintaining an optimal pH through buffering can slow down hydrolysis. The ideal pH would need to be determined experimentally, but for acetylsalicylic acid, a weakly acidic environment is generally favored.
-
Temperature Control: Storing solutions at reduced temperatures (e.g., 2-8°C) will decrease the rate of hydrolysis.
-
Additives: Certain excipients may improve stability. For example, sucrose (B13894) has been noted to slightly retard the hydrolysis of acetylsalicylic acid.[3]
Q4: What are the primary degradation products of this compound?
A4: The main degradation products from hydrolysis are 3-hydroxybenzoic acid and acetic acid. Under oxidative stress, other degradation products could potentially form.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying this compound and its primary degradant, 3-hydroxybenzoic acid. For the identification of unknown degradation products that may form under various stress conditions, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[6][7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of potency in an aqueous solution. | Hydrolysis: The ester functional group is reacting with water. | 1. Prepare solutions in non-aqueous solvents like propylene glycol or polyethylene glycol.[1][3] 2. If water is necessary, buffer the solution to an optimal pH (requires experimental determination). 3. Store the solution at a lower temperature (e.g., refrigerated). |
| Precipitate forms in the solution over time. | Formation of less soluble degradation products: The degradation product, 3-hydroxybenzoic acid, may have different solubility characteristics than the parent compound. | 1. Confirm the identity of the precipitate using analytical techniques (e.g., HPLC, MS). 2. Address the root cause of degradation (see "Rapid loss of potency" above). 3. Consider using a co-solvent system to improve the solubility of both the parent compound and its degradants. |
| Inconsistent analytical results (e.g., varying concentrations). | Ongoing degradation during sample preparation or analysis: The compound may be degrading in the analytical mobile phase or while waiting for injection. | 1. Use a mobile phase that minimizes degradation (e.g., buffered at an optimal pH, high organic content). 2. Keep sample vials in a cooled autosampler. 3. Minimize the time between sample preparation and analysis. |
| Discoloration of the solution. | Oxidation or formation of secondary degradation products: This may occur under exposure to light, oxygen, or certain incompatible materials. | 1. Protect the solution from light by using amber vials or storing it in the dark. 2. Consider purging the solution and vial headspace with an inert gas (e.g., nitrogen, argon). 3. Ensure all components of the solution are compatible and free of oxidizing contaminants. |
Data Presentation
Table 1: Stability of Acetylsalicylic Acid (an Isomer of this compound) in Various Solvents
| Solvent | Initial Concentration (%) | Concentration after 12h at Room Temp (%) | Reference |
| Acetonitrile | 100 | > 80 | [2] |
| 1,4-Dioxane | 100 | > 80 | [2] |
| Methanol | 100 | < 40 | [2] |
| Ethanol | 100 | < 40 | [2] |
| Water | 100 | ~75 | [2] |
Table 2: Rate of Salicylic Acid Formation from Acetylsalicylic Acid in a Stabilized Non-Aqueous Solution
| Formulation | Storage Condition | Rate of Salicylic Acid Formation (% w/w per day) | Reference |
| Acetylsalicylic acid in Diethylene glycol monoethyl ether and Propylene glycol | 25°C | 0.076 | [8] |
| Stabilized with saccharin (B28170) in Dimethylisosorbide, Diethylene glycol monoethyl ether, and Propylene glycol | 25°C | 0.0183 | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the stock solution (in solid and/or solution form) in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base hydrolysis samples before dilution. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active substance.[9][10]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its principal degradation product, 3-hydroxybenzoic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound and 3-hydroxybenzoic acid.
-
Run the standards to determine their retention times and establish a calibration curve.
-
Inject the samples from the forced degradation study.
-
Quantify the amount of this compound remaining and the amount of 3-hydroxybenzoic acid formed. Ensure mass balance is maintained.[10]
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Logical workflow for troubleshooting stability issues.
Caption: A typical experimental workflow for a stability assessment study.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. US3316150A - Stable suspensions of acetyl salicylic acid - Google Patents [patents.google.com]
- 4. Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US6306843B1 - Method for producing stable acetylsalicylic acid solutions - Google Patents [patents.google.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. sgs.com [sgs.com]
troubleshooting guide for the esterification of phenolic acids
Technical Support Center: Esterification of Phenolic Acids
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of phenolic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification reaction showing a low yield or proceeding very slowly?
A: The slow reaction rate and low yield in the esterification of phenolic acids are often attributed to the reduced nucleophilicity of the phenolic hydroxyl group.[1][2][3] The lone pair of electrons on the oxygen atom is delocalized into the aromatic ring through resonance, making it a weaker nucleophile compared to the oxygen in an aliphatic alcohol.[1][2]
Troubleshooting Steps:
-
Use Activated Acyl Donors: Standard Fischer-Speier esterification (reacting a carboxylic acid directly with the phenol) is often inefficient, requiring harsh conditions and long reaction times.[1][2] A more effective approach is to use more reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides.[1][2][3] These compounds have a highly electrophilic carbonyl carbon and a good leaving group, making them more susceptible to attack by the weakly nucleophilic phenol (B47542).[1][2]
-
Employ Basic Conditions: The reaction can be significantly accelerated by using a base like pyridine (B92270).[1][2] The base deprotonates the phenol to form a phenoxide ion, which is a much stronger nucleophile.[1][2] The base also serves to neutralize any acidic byproducts, such as HCl generated from acid chlorides, which could otherwise lead to unwanted side reactions or hydrolysis of the ester product.[1][2]
-
Drive Equilibrium (Fischer Esterification): If using the direct Fischer method, the reaction is reversible.[4] To drive the equilibrium towards the ester product, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5][6] Using an excess of one reactant (often the alcohol) can also shift the equilibrium.[5]
Q2: I'm observing significant side products. What are the common side reactions and how can I minimize them?
A: Side reactions can compete with the desired esterification, reducing the yield and complicating purification. The type of side reaction often depends on the reaction conditions.
Common Side Reactions & Solutions:
-
Hydrolysis: The ester product can be hydrolyzed back to the starting materials, especially in the presence of water and an acid or base catalyst.[1][2]
-
Phenol Ether Formation: Under certain conditions, especially at higher temperatures, the formation of phenol ethers can occur as a competing reaction.[7]
-
Solution: Employ milder reaction conditions and consider methods that do not require high temperatures, such as enzymatic esterification or using highly reactive acylating agents at room temperature.
-
-
Ring Sulfonation: When using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as an undesired electrophilic substitution.[1]
-
Polycondensation: Phenolic acids are bifunctional molecules, and under harsh conditions, they can undergo self-condensation to form high-molecular-weight by-products.[7]
-
Solution: Use mild reaction conditions and consider protecting one of the functional groups if self-reaction is a major issue.
-
Q3: My reaction work-up is difficult, leading to emulsions and poor recovery. What are the best practices for purification?
A: The purification of phenolic esters can be challenging due to the properties of both the starting materials and products. Phenolic compounds often have a high affinity for water, and the presence of both acidic (carboxyl/phenol) and lipophilic (aromatic ring, ester chain) moieties can lead to the formation of emulsions during aqueous work-ups.[7][8]
Work-up & Purification Strategy:
-
Neutralize the Catalyst: If an acid catalyst was used, quench the reaction mixture by washing with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will also remove any unreacted carboxylic acid.[6][9] Be cautious as this can cause saponification (hydrolysis) of the ester product if a strong base or prolonged exposure is used.
-
Solvent Extraction: Extract the ester into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.
-
Chromatography: The most common method for purifying the final product is column chromatography on silica (B1680970) gel.[9][10] A gradient of solvents, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate), is used to separate the ester from any remaining starting materials or by-products.
Q4: How can I selectively esterify the carboxylic acid group of a phenolic acid without reacting with the phenolic hydroxyl group?
A: Achieving chemoselectivity is critical when working with molecules that have multiple reactive functional groups. Direct esterification of the carboxylic acid in the presence of an unprotected phenolic hydroxyl group can be difficult.
Strategies for Selectivity:
-
Fischer Esterification: Under acidic conditions (Fischer esterification), the carboxylic acid is generally more reactive towards esterification than the phenol is towards etherification. This method can provide good selectivity for the carboxylic acid group, although the reaction can be slow.[11]
-
Protecting Groups: The most reliable method is to temporarily "protect" the phenolic hydroxyl group.[11][12] The phenol is converted into a less reactive functional group (like an ether or a silyl (B83357) ether) that is stable to the esterification conditions. After the carboxylic acid has been esterified, the protecting group is removed to regenerate the free phenol.[12][13]
Q5: Are there milder, more environmentally friendly alternatives to traditional chemical esterification for sensitive substrates?
A: Yes, enzymatic catalysis offers a green and highly selective alternative for the synthesis of phenolic esters.[9][15]
-
Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435), are highly effective biocatalysts for this transformation.[15][16][17]
-
Advantages:
-
Mild Conditions: Reactions are typically run at or near room temperature, preventing the degradation of sensitive substrates.[9]
-
High Selectivity: Enzymes can differentiate between various functional groups, often eliminating the need for protecting groups.[15]
-
Reduced Waste: These methods avoid the use of harsh acids, bases, or toxic reagents, making them more environmentally friendly.[9][15]
-
-
Considerations: Reaction times can be longer than some chemical methods, and optimization of solvent, temperature, and water content may be necessary.[15]
-
Data & Experimental Protocols
Data Presentation
Table 1: Comparison of Catalytic Methods for Phenolic Acid Esterification
| Phenolic Acid | Alcohol/Acyl Donor | Catalyst/Method | Conditions | Yield | Reference(s) |
| Dihydrocaffeic Acid | Hexanol | p-TsOH (1 mol%) | 80°C, 2 h | 99% | [16] |
| Caffeic Acid | Propanol | p-TsOH (1 mol%) | 90°C, 2 h | 85% | [16] |
| Gallic Acid | Propanol | p-TsOH (1 mol%) | 90°C, 2 h | 88% | [16] |
| 3-Phenylpropanoic Acid | Ethanol | Y. lipolytica biomass | 24 h | 95% | [18] |
| 4-Hydroxybenzyl Alcohol | Hexanoic Acid | C. antarctica lipase B | 24 h | ~80% | [9] |
| p-Cresol | Acetic Acid | Al³⁺-montmorillonite | Toluene, Reflux | High | [6] |
Experimental Protocols
Protocol 1: General Fischer-Speier Esterification using an Acid Catalyst
This protocol describes a general procedure for the direct acid-catalyzed esterification of a phenolic acid with an alcohol.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the phenolic acid (1.0 equivalent).
-
Reagents: Add a solvent that forms an azeotrope with water (e.g., toluene, 5-10 mL per gram of phenolic acid) and the desired alcohol (3-5 equivalents).
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-3 drops) or p-toluenesulfonic acid (p-TsOH, ~0.05 equivalents).[6]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted phenolic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using an Acid Chloride and Base
This protocol is suitable for phenols and is generally faster and higher-yielding than the Fischer method.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic acid (1.0 equivalent) and a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Base: Add a base, such as pyridine or triethylamine (B128534) (1.1 - 1.5 equivalents).[1][2] Cool the mixture in an ice bath (0 °C).
-
Acyl Chloride Addition: Add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water or dilute HCl. Extract the product with an organic solvent. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Ester Yield
Caption: A decision tree for troubleshooting low yields in phenolic acid esterification.
Generalized Esterification Pathway
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Esterification of phenolic acids catalyzed by lipases immobilized in organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
methods for removing unreacted starting materials from 3-Acetoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxybenzoic acid. The focus is on methods for removing unreacted starting materials to ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in the synthesis of this compound that may need to be removed?
The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with acetic anhydride (B1165640).[1][2] Therefore, the most common unreacted starting material that needs to be removed from the final product is 3-hydroxybenzoic acid. Excess acetic anhydride is usually quenched with water during the work-up procedure, converting it to acetic acid, which can also be removed during purification.[3]
Q2: How can I determine if my this compound sample is impure and contains unreacted 3-hydroxybenzoic acid?
Several analytical techniques can be employed:
-
Melting Point Analysis: Pure this compound has a distinct melting point of approximately 131-134°C.[1][2] The presence of impurities, such as 3-hydroxybenzoic acid (melting point ~201°C), will typically cause the melting point to be lower and occur over a broader range.[4]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of starting material. A spot of the crude product is run on a TLC plate alongside a standard of pure 3-hydroxybenzoic acid. The presence of a spot in the crude product lane that corresponds to the 3-hydroxybenzoic acid standard indicates impurity.[5][6]
-
Ferric Chloride Test: This is a classic chemical test for phenols. 3-hydroxybenzoic acid has a phenolic hydroxyl group and will produce a purple color in the presence of ferric chloride (FeCl3). Pure this compound, where the phenolic group has been acetylated, will not give a positive test (the solution will remain yellow).[3][7]
Q3: What are the primary methods for removing unreacted 3-hydroxybenzoic acid from my crude product?
The two most common and effective laboratory-scale methods are recrystallization and column chromatography. The choice between them depends on the level of impurity, the quantity of material, and the desired final purity.
Troubleshooting and Purification Guides
Method 1: Recrystallization
Recrystallization is often the first choice for purification as it is efficient for removing small amounts of impurities from a solid product. It relies on the differences in solubility between the desired product and the impurity in a given solvent system at different temperatures.
What if my recrystallization is not working effectively?
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod can initiate crystallization.[7] Seeding the solution with a tiny crystal of pure product can also help.
-
-
Problem: The product "oils out" instead of forming crystals.
-
Solution: This happens when the solution is supersaturated or cools too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Problem: The final product is still impure after recrystallization.
-
Solution: A single recrystallization may not be sufficient. A second recrystallization may be necessary. Ensure the correct solvent or solvent mixture is being used. An ethanol (B145695)/water mixture is often effective for compounds like this.[3][8][9]
-
Method 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase flows through it.[10] It is particularly useful when recrystallization is ineffective or when separating multiple components.
How do I choose the right conditions for column chromatography?
-
Stationary Phase: Silica gel is the most common stationary phase for compounds like this compound.
-
Mobile Phase (Eluent): The choice of eluent is critical. You can determine the best solvent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane (B92381) and ethyl acetate).[11] The goal is to find a system where the this compound and 3-hydroxybenzoic acid have different Retention Factor (Rf) values, allowing for their separation on the column.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₈O₄ | 180.16[1][2][12] | 131-134[1][2][13] |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | ~201 |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is adapted from standard procedures for purifying similar aromatic acids.[3][8][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Warm the mixture gently on a hot plate.[3][14]
-
Addition of Water: Once dissolved, slowly add warm water to the solution until it just begins to turn cloudy. This indicates the solution is saturated.[3][9]
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities.[7]
-
Drying: Allow the crystals to dry completely before weighing and determining the melting point.
Protocol 2: Purification by Column Chromatography
This is a general guideline for flash column chromatography.[10][11]
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A mixture of ethyl acetate (B1210297) and hexane is a good starting point. Aim for an Rf value of ~0.3-0.4 for the this compound.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. Allow the silica to settle into a uniform bed.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates.
-
Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. This compound CAS#: 6304-89-8 [m.chemicalbook.com]
- 2. 3-乙酰氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. is.muni.cz [is.muni.cz]
- 6. web.williams.edu [web.williams.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nerdfighteria Wiki - Synthesis and Column Chromatography: Crash Course Organic Chemistry #25 [nerdfighteria.info]
- 11. longdom.org [longdom.org]
- 12. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]
- 14. chem21labs.com [chem21labs.com]
- 15. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Optimization of Reaction Conditions for Preparing 3-Acetoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-acetoxybenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the overall synthetic strategy for preparing 3-acetoxybenzoyl chloride?
A1: The synthesis is a two-step process. First, the phenolic hydroxyl group of 3-hydroxybenzoic acid is acetylated using an acetylating agent like acetic anhydride (B1165640) to form 3-acetoxybenzoic acid.[1][2] In the second step, the carboxylic acid group of this compound is converted to an acyl chloride using a chlorinating agent, yielding the final product, 3-acetoxybenzoyl chloride.[3]
Q2: Why is it important to perform the acetylation step before the chlorination step?
A2: The free hydroxyl group in 3-hydroxybenzoic acid can react with the chlorinating agents used to prepare the acyl chloride. This would lead to undesired side products and a lower yield of the target molecule. Acetylating the hydroxyl group first protects it from reacting in the subsequent chlorination step.
Troubleshooting: Step 1 - Acetylation of 3-Hydroxybenzoic Acid
Q3: My acetylation reaction is slow or incomplete. What could be the cause?
A3: Incomplete acetylation can be due to several factors:
-
Insufficient Catalyst: An acid catalyst, such as concentrated sulfuric acid, is often used to speed up the reaction between 3-hydroxybenzoic acid and acetic anhydride.[4] Ensure you have added a catalytic amount.
-
Low Temperature: While the reaction is often exothermic, gentle warming to around 50-60°C can increase the reaction rate.[4] However, excessive heat can lead to decomposition.
-
Purity of Reactants: Impurities in the 3-hydroxybenzoic acid or acetic anhydride can interfere with the reaction. Use high-purity reagents.
Q4: The yield of this compound is low after workup. What are the likely reasons?
A4: Low yield can result from:
-
Incomplete Reaction: As mentioned in Q3, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Loss During Workup: this compound has some solubility in water. During the precipitation and filtration steps, some product may be lost. Minimize the amount of water used for washing and ensure it is cold to reduce solubility.
-
Hydrolysis of Product: If the workup conditions are too harsh or prolonged, the acetoxy group can be hydrolyzed back to a hydroxyl group.
Troubleshooting: Step 2 - Chlorination of this compound
Q5: I am getting a low yield of 3-acetoxybenzoyl chloride. What are the common causes?
A5: Low yields in the chlorination step are a frequent issue. Consider the following:
-
Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture in the glassware, solvents, or starting material will hydrolyze the product back to this compound.[5] It is crucial to use anhydrous conditions, including oven-dried glassware and dry solvents.
-
Insufficient Chlorinating Agent: An excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is typically used to drive the reaction to completion.[6]
-
Inadequate Temperature or Reaction Time: The reaction may require heating (reflux) to proceed at a reasonable rate.[7] Monitor the reaction by taking small aliquots, quenching them with an alcohol (like methanol) to form the stable methyl ester, and analyzing by TLC or GC-MS.
-
Degradation of Product: 3-acetoxybenzoyl chloride can be thermally unstable. Prolonged heating at high temperatures can lead to decomposition or the formation of polymeric byproducts.[8]
Q6: The final product is dark or discolored. How can this be prevented and rectified?
A6: Discoloration often indicates the presence of impurities due to side reactions or decomposition.
-
Prevention:
-
Use high-purity starting materials.
-
Avoid excessive heating during the reaction and distillation.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
-
Rectification:
-
The crude product can be purified by fractional vacuum distillation.[9] This is often effective at separating the desired acyl chloride from less volatile impurities.
-
Q7: Thionyl chloride and oxalyl chloride are both options for the chlorination step. Which one should I choose?
A7: The choice depends on the scale of your reaction and the sensitivity of your starting material.
-
Thionyl Chloride (SOCl₂): It is less expensive and often used for larger-scale preparations. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.[10] However, it typically requires higher reaction temperatures (reflux).[7]
-
Oxalyl Chloride ((COCl)₂): It is generally a milder and more selective reagent, often allowing the reaction to be performed at room temperature, especially with a catalytic amount of N,N-dimethylformamide (DMF).[3][11] The byproducts (CO, CO₂, HCl) are also gaseous.[11] It is more expensive than thionyl chloride and is often preferred for smaller-scale, more sensitive reactions.[3]
Data Presentation
Table 1: Optimization of Acetylation of 3-Hydroxybenzoic Acid
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None | 25 | 12 | 65 | 95 |
| 2 | H₂SO₄ (1%) | 25 | 4 | 85 | 97 |
| 3 | H₂SO₄ (1%) | 60 | 1 | 92 | 98 |
| 4 | H₂SO₄ (1%) | 100 | 1 | 88 | 94 (some decomposition observed) |
Note: The data presented are representative and intended to illustrate the effects of changing reaction parameters.
Table 2: Comparison of Chlorinating Agents for this compound
| Entry | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Thionyl Chloride (2 eq) | None | Reflux (~79) | 3 | 85 | 96 |
| 2 | Thionyl Chloride (2 eq) | DMF (cat.) | 50 | 2 | 90 | 97 |
| 3 | Oxalyl Chloride (1.5 eq) | None | 25 | 6 | 75 | 98 |
| 4 | Oxalyl Chloride (1.5 eq) | DMF (cat.) | 25 | 1 | 94 | 99 |
Note: The data presented are representative and intended to illustrate the effects of changing reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, combine 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the mixture and gently warm it to 50-60°C for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it into cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[4]
Protocol 2: Synthesis of 3-Acetoxybenzoyl Chloride using Thionyl Chloride
-
Place dried this compound (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (2.0-3.0 eq). A solvent such as toluene (B28343) can be used if necessary.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the crude 3-acetoxybenzoyl chloride by fractional vacuum distillation.[9]
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of 3-acetoxybenzoyl chloride.
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
References
- 1. This compound CAS#: 6304-89-8 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride - Google Patents [patents.google.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. benchchem.com [benchchem.com]
preventing hydrolysis of 3-Acetoxybenzoic acid during workup
Technical Support Center: 3-Acetoxybenzoic Acid
Welcome to the technical support center for handling this compound. This guide provides detailed answers, troubleshooting advice, and protocols to help you prevent unwanted hydrolysis of the ester group during reaction workup and isolation procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why does it occur during workup?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks the ester bond of this compound. This converts the desired product back into 3-hydroxybenzoic acid and acetic acid. This process is problematic during the workup phase of a synthesis because workup often involves the use of aqueous solutions for washing and extraction, providing the water necessary for this unwanted reaction.
Q2: What are the most critical factors that promote the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by two factors:
-
pH: The reaction is significantly accelerated by both acidic and basic conditions.[1][2] Strongly basic solutions (pH > 8.5), such as sodium bicarbonate or carbonate washes, are particularly detrimental and cause rapid decomposition.[2] Strongly acidic conditions (pH < 2.5) also catalyze the hydrolysis.[2]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[3] Performing workup procedures at elevated temperatures will lead to greater product loss.
Q3: What is the optimal pH range to minimize hydrolysis during an aqueous wash?
A3: The rate of hydrolysis for acetylsalicylic acid (a close analog) is shown to be lowest in the mildly acidic pH range of approximately 2.5 to 4.5. Within this window, the contribution from acid or base catalysis is minimized. A buffer system is recommended to maintain a constant pH during the workup.[1][4]
Q4: Can I use a sodium bicarbonate (NaHCO₃) solution to neutralize my reaction mixture or wash the organic layer?
A4: It is strongly discouraged . Sodium bicarbonate creates a basic solution (typically pH 8-9), which will significantly accelerate the rate of ester hydrolysis, leading to the formation of 3-hydroxybenzoic acid as an impurity and reducing your overall yield.[2][5] Use of weak bases for neutralization should be avoided.[5][6]
Q5: What are the best practices for drying the organic layer containing my product?
A5: To minimize hydrolysis, the organic layer should be dried efficiently to remove residual water.
-
Use a sufficient amount of an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow adequate time for the drying agent to work (15-20 minutes) before filtering.
-
Work reasonably quickly to minimize the total time the product is in solution, especially before all water has been removed.[7]
Troubleshooting Guide
Problem: My final product is contaminated with 3-hydroxybenzoic acid.
| Potential Cause | Recommended Solution |
| Use of Basic Wash Solutions: Washing the organic layer with solutions like NaHCO₃, K₂CO₃, or dilute NaOH. | Avoid basic washes. Neutralize acidic catalysts carefully with a mildly acidic buffer (e.g., pH 4.5 citrate (B86180) buffer) or cold, deionized water. Perform washes quickly. |
| Prolonged Workup Time: The product was in contact with an aqueous phase for an extended period. | Streamline your workup process. Have all solutions and equipment prepared in advance to minimize the duration of the extraction and washing steps. |
| High Temperature: The workup was performed at room temperature on a warm day or with solutions that were not cooled. | Maintain low temperatures. Pre-chill all aqueous wash solutions (water, buffers) to 0-5 °C in an ice bath before use. If the reaction was heated, ensure it is fully cooled to room temperature or below before starting the workup. |
Problem: The final yield of this compound is much lower than expected.
| Potential Cause | Recommended Solution |
| Product Hydrolysis: Significant product loss occurred due to hydrolysis, as described above. | Follow all recommendations to minimize hydrolysis: control pH, use cold solutions, and work efficiently. |
| Product Dissolution in Aqueous Layer: this compound has some water solubility, which may be increased at the wrong pH. | Ensure the pH of the aqueous layer is acidic (pH ~3-4) during extraction. This keeps the carboxylic acid group protonated, reducing its polarity and solubility in the aqueous phase. Use a sufficient volume of organic solvent for extraction (perform 2-3 extractions). |
Data Presentation
The stability of the acetyl ester group is highly dependent on pH. The following data, based on its close analog acetylsalicylic acid, illustrates the pseudo-first-order rate constant (k) for hydrolysis at various pH values. A higher rate constant signifies faster decomposition.
| pH | Relative Rate of Hydrolysis | Stability Recommendation |
| 1.0 | High (Acid-Catalyzed) | Avoid |
| 2.5 | Low | Optimal |
| 4.5 | Minimal | Optimal |
| 7.0 | Moderate | Use with caution; work quickly |
| 9.0 | Very High (Base-Catalyzed) | AVOID |
| 11.0 | Extremely High (Base-Catalyzed) | AVOID |
This data is extrapolated from pH-rate profiles of acetylsalicylic acid and is intended to be illustrative for this compound.[1][2][8]
Experimental Protocols
Recommended Protocol for Hydrolysis-Minimizing Aqueous Workup
This protocol assumes the reaction has been completed in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Cooling: Ensure the reaction mixture is cooled to room temperature (or 0-5 °C in an ice bath for maximum precaution).
-
Dilution: Dilute the reaction mixture with the primary extraction solvent (e.g., 2 volumes of Ethyl Acetate).
-
Aqueous Wash (Critical Step):
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer by adding an equal volume of a pre-chilled (0-5 °C) pH 4.5 citrate buffer.
-
Shake the funnel gently for 30-60 seconds and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash one more time with pre-chilled deionized water to remove residual buffer salts.
-
-
Drying:
-
Transfer the organic layer to a clean flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes until the solvent is clear.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.
-
Visualizations
Logical and Experimental Workflows
Caption: The catalytic pathways for the hydrolysis of this compound.
Caption: Decision workflow for minimizing hydrolysis during product workup.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. chemiagila.wordpress.com [chemiagila.wordpress.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. carbodiimide.com [carbodiimide.com]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Scaling Up the Synthesis of 3-Acetoxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 3-Acetoxybenzoic acid. Below you will find frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in the laboratory?
The most common and straightforward method is the acetylation of 3-hydroxybenzoic acid using acetic anhydride (B1165640).[1][2] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or phosphoric acid.[1][2]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
When scaling up, it is crucial to consider the exothermic nature of the reaction between acetic anhydride and the catalyst. The addition of the acid catalyst should be done slowly and with efficient cooling and stirring to control the temperature. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Acetic anhydride is corrosive and a lachrymator, so inhalation and skin contact must be avoided.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC).[2] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (3-hydroxybenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q4: What is the typical work-up procedure for this reaction?
The typical work-up involves quenching the excess acetic anhydride by carefully adding cold water or ice to the reaction mixture.[2] This will also precipitate the crude this compound. The solid product is then collected by vacuum filtration and washed with cold water to remove water-soluble impurities like acetic acid and the catalyst.[2]
Q5: What is the most effective method for purifying the crude this compound?
Recrystallization is the most common and effective method for purifying the crude product.[2] A common solvent system for recrystallization is an ethanol (B145695)/water mixture.[2] The crude solid is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Slow cooling will then yield purified crystals of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Starting material is wet. | - Increase reaction time or slightly increase the reaction temperature (monitor for side reactions). - Ensure the product is fully precipitated before filtration; cool the solution in an ice bath. - Use anhydrous 3-hydroxybenzoic acid. |
| Product is Oily or Gummy, Fails to Solidify | - Presence of unreacted acetic anhydride. - Presence of byproducts. | - Ensure complete quenching of acetic anhydride by adding sufficient cold water and stirring vigorously. - Wash the crude product thoroughly with cold water. - Attempt to triturate the oil with a small amount of cold water or an appropriate solvent to induce crystallization. |
| Product has a Strong Odor of Vinegar | - Incomplete removal of acetic acid. | - Wash the filtered crystals thoroughly with ample cold water. - Recrystallize the product, ensuring to wash the final crystals well. |
| Product is Colored (Yellow or Brown) | - Formation of colored byproducts due to overheating or impurities in the starting material. | - Avoid excessive heating during the reaction. - Use pure starting materials. - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. |
| Melting Point of the Product is Low and Broad | - The product is impure. | - Recrystallize the product again. Ensure the crystals are completely dry before measuring the melting point. - Check for the presence of unreacted starting material via TLC or HPLC. |
Experimental Protocols
Small-Scale Laboratory Synthesis (10 g scale)
Materials:
-
3-hydroxybenzoic acid (10.0 g)
-
Acetic anhydride (15 mL)
-
Concentrated sulfuric acid (5-10 drops)
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
In a 100 mL round-bottom flask, combine 10.0 g of 3-hydroxybenzoic acid and 15 mL of acetic anhydride.
-
With gentle swirling, carefully add 5-10 drops of concentrated sulfuric acid.
-
Heat the mixture in a water bath at 50-60 °C for 20-30 minutes, or until all the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 150 mL of cold deionized water while stirring.
-
Continue stirring until the white precipitate of this compound is fully formed.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with two 50 mL portions of cold deionized water.
-
For purification, transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and filter the hot solution.
-
Add warm deionized water to the hot ethanol solution until a slight cloudiness persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator or a vacuum oven at low heat.
Scaled-Up Laboratory Synthesis (100 g scale)
Materials:
-
3-hydroxybenzoic acid (100.0 g)
-
Acetic anhydride (150 mL)
-
Concentrated sulfuric acid (2-3 mL)
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100.0 g of 3-hydroxybenzoic acid and 150 mL of acetic anhydride.
-
Begin stirring the mixture to form a slurry.
-
Slowly add 2-3 mL of concentrated sulfuric acid from the dropping funnel over 10-15 minutes. Monitor the temperature and use an ice bath to maintain it below 60 °C.
-
After the addition is complete, heat the mixture to 60-70 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (e.g., 2 L), place 1.5 L of cold deionized water and stir vigorously with a mechanical stirrer.
-
Slowly pour the reaction mixture into the cold water. A thick white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation and quenching of any remaining acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with at least 500 mL of cold deionized water.
-
Purify the crude product by recrystallization from an ethanol/water mixture as described in the small-scale protocol, adjusting the solvent volumes accordingly.
-
Dry the final product under vacuum to a constant weight.
Data Presentation
| Parameter | Small-Scale (10 g) | Scaled-Up (100 g) |
| Starting Material (3-hydroxybenzoic acid) | 10.0 g | 100.0 g |
| Acetic Anhydride | 15 mL | 150 mL |
| Catalyst (Conc. H₂SO₄) | 5-10 drops | 2-3 mL |
| Reaction Temperature | 50-60 °C | 60-70 °C |
| Reaction Time | 20-30 min | 1-2 hours |
| Typical Crude Yield | 11-12 g | 110-120 g |
| Typical Purified Yield | 9-10 g | 90-100 g |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision pathway for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 3-Acetoxybenzoic Acid and Acetylsalicylic Acid (Aspirin)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 3-Acetoxybenzoic acid and its well-known isomer, acetylsalicylic acid (aspirin). The information presented is collated from publicly available scientific data to assist researchers in understanding the key differences and similarities between these two compounds. This document covers their physicochemical properties, toxicological profiles, and established biological activities, supported by experimental data and protocols.
Physicochemical and Toxicological Properties
A fundamental comparison begins with the physicochemical and toxicological characteristics of each compound. While both are isomers with the same molecular formula and weight, their structural differences—the position of the acetoxy group on the benzoic acid ring—lead to different properties.
| Property | This compound | Acetylsalicylic Acid (Aspirin) |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol [1][2] | 180.16 g/mol [3] |
| IUPAC Name | 3-acetyloxybenzoic acid[1] | 2-acetyloxybenzoic acid[4] |
| CAS Number | 6304-89-8[1] | 50-78-2[5] |
| Appearance | Powder[2] | White, crystalline, weakly acidic substance[4][6] |
| Melting Point | 131-134 °C[2][7][8] | 135-136 °C[3][4] |
| Boiling Point | 338.1 °C (Predicted)[2][9] | 140 °C (Decomposes)[4][6] |
| Acid Dissociation Constant (pKa) | No data available | 3.5 at 25 °C[4] |
| Solubility in Water | No quantitative data available | 3 g/L[4] |
| Acute Oral Toxicity (LD50) | No data available | 200 mg/kg (Rat)[5], ~1500 mg/kg (Rat)[10][11] |
| GHS Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][12] | Harmful if swallowed |
Pharmacokinetics: A Comparative Overview
The pharmacokinetics of aspirin (B1665792) are well-documented. It is rapidly absorbed and hydrolyzed to its active metabolite, salicylic (B10762653) acid. The disposition of this compound is not well-studied, but a comparative summary is provided based on available information for aspirin.
| Parameter | This compound | Acetylsalicylic Acid (Aspirin) |
| Bioavailability | No data available | 80–100%[4][13] |
| Protein Binding | No data available | 80–90%[4][13] |
| Metabolism | No data available | Rapidly hydrolyzed to salicylic acid in the gut wall, blood, and liver (by CYP2C19 and possibly CYP3A)[4][14][15]. Salicylate is the active metabolite for anti-inflammatory effects[14]. |
| Time to Peak Plasma Conc. (Tmax) | No data available | ~15-20 minutes for aspirin; 1-2 hours for the metabolite, salicylic acid[13]. |
| Elimination Half-life | No data available | Dose-dependent; 2–3 hours for low doses (≤100 mg) and 15–30 hours for larger doses due to saturation of metabolic pathways[4]. The half-life of aspirin itself is only about 13-19 minutes[16]. |
| Excretion | No data available | Metabolites are primarily excreted by the kidneys[15]. |
Pharmacodynamics and Mechanism of Action
Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and thromboxanes[4]. This action underlies its anti-inflammatory, analgesic, and antiplatelet effects[17][18]. Aspirin acts as an acetylating agent, covalently modifying a serine residue in the active site of COX enzymes[4].
This compound is identified as a metabolite of 3-hydroxybenzoic acid and has been noted for potential antibacterial and antiviral properties[19]. However, there is a significant lack of published data regarding its activity as a COX inhibitor or its comparative anti-inflammatory efficacy relative to aspirin. Without experimental data, its pharmacodynamic profile remains speculative.
Experimental Protocols
To facilitate further research, this section details standardized protocols for assays relevant to comparing the anti-inflammatory and antiplatelet activities of these compounds.
This protocol is designed to determine the concentration of a compound required to inhibit 50% of COX activity (IC₅₀).
Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme oxidizes N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂. The rate of color development is monitored, and the effect of inhibitors is quantified.
Materials:
-
COX-1 or COX-2 enzyme (ovine or human)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., TMPD)
-
Test Compounds (this compound, Acetylsalicylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Diclofenac)
-
96-well microplate and plate reader (590 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and standards.
-
Assay Setup: To each well of a 96-well plate, add:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of diluted Test Compound or Control
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of Colorimetric Substrate followed by 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm at timed intervals (e.g., every 2 minutes for 20-30 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis[20][21].
This protocol assesses the ability of a compound to inhibit platelet aggregation, a key indicator of anti-thrombotic activity.
Principle: Platelet-rich plasma (PRP) or whole blood is treated with an aggregating agent (e.g., arachidonic acid or collagen). The change in light transmittance (for PRP) or impedance (for whole blood) is measured as platelets aggregate. Inhibitors will reduce the extent of aggregation.
Materials:
-
Freshly drawn whole blood (anticoagulated with 3.2% sodium citrate)
-
Aggregating agents (e.g., Arachidonic Acid, Collagen)
-
Test Compounds (this compound, Acetylsalicylic acid)
-
Saline (vehicle control)
-
Platelet aggregometer
Procedure:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes)[22]. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and used as a blank.
-
Incubation: Incubate PRP samples with either a test compound or vehicle control for a specified time at 37 °C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette and establish a baseline.
-
Add the aggregating agent (e.g., arachidonic acid) to induce aggregation[23].
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated for each sample. The inhibitory effect of the test compounds is determined by comparing the aggregation in their presence to the vehicle control[24].
Conclusion and Future Directions
Acetylsalicylic acid is a cornerstone of anti-inflammatory and antithrombotic therapy with a well-defined profile. Its isomer, this compound, while structurally similar, is significantly understudied. The available data, primarily physicochemical, reveals a lower melting point and different hazard classifications.
Crucially, there is a lack of experimental data on the pharmacokinetics, pharmacodynamics, and comparative efficacy of this compound. Its potential as a COX inhibitor and its anti-inflammatory or antiplatelet activities are unknown. The experimental protocols provided herein offer a clear pathway for researchers to conduct direct, side-by-side comparisons. Such studies are essential to determine if this compound possesses any clinically relevant activity, whether similar to, distinct from, or negligible compared to its renowned ortho-isomer, aspirin. Future research should prioritize in vitro COX-1/COX-2 inhibition assays and in vivo models of inflammation and thrombosis to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 6304-89-8 [m.chemicalbook.com]
- 3. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound [stenutz.eu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. ecacs.ca [ecacs.ca]
- 12. chemical-label.com [chemical-label.com]
- 13. benchchem.com [benchchem.com]
- 14. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 15. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 16. m.youtube.com [m.youtube.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]
- 20. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
A Comparative Guide to Analytical Techniques for the Validation of 3-Acetoxybenzoic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of key analytical techniques for the validation of 3-Acetoxybenzoic acid purity. This compound, an isomer of acetylsalicylic acid (aspirin), requires robust analytical methods to ensure its identity, purity, and stability.
This document outlines and compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. The comparison includes detailed experimental protocols, a summary of quantitative performance data, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | This compound, related substances (e.g., 3-hydroxybenzoic acid, salicylic (B10762653) acid), degradation products. | Robust, widely available, good for routine quality control, and quantitative analysis.[1][2][3] | Moderate sensitivity compared to MS-based methods. May not be suitable for non-chromophoric impurities. |
| UPLC-MS/MS | High-resolution separation coupled with highly sensitive and selective mass detection. | This compound and its metabolites or degradation products in complex matrices. | Very high sensitivity and selectivity, suitable for trace analysis and structural elucidation of unknown impurities.[4][5] | Higher instrument cost and complexity. |
| GC-MS | Separation of volatile compounds, with identification and quantification by mass spectrometry. | Volatile derivatives of this compound and its impurities. | High separation efficiency for volatile and semi-volatile compounds. Provides structural information for identification.[6][7][8] | Requires derivatization for non-volatile compounds like this compound, which can add complexity and variability. |
| qNMR | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. | This compound for absolute purity determination without the need for a specific reference standard of the analyte. | Primary analytical method, highly accurate and precise for purity assessment. Provides structural information.[9][10][11] | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for each technique, which can be optimized for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A gradient elution may be necessary to separate all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for this compound (e.g., 230 nm).
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Objective: To achieve high-sensitivity quantification and identification of this compound and its impurities.
Instrumentation: UPLC system coupled to a tandem mass spectrometer.
Chromatographic and MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization: Electrospray ionization (ESI) in negative mode is often effective for carboxylic acids.
-
Mass Analyzer: Multiple Reaction Monitoring (MRM) for quantification of known compounds and full scan for the identification of unknowns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze for volatile impurities or for the quantification of this compound after derivatization.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
For non-volatile compounds like this compound, a derivatization step (e.g., silylation with BSTFA) is necessary to increase volatility.
Chromatographic and MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire the 1H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Potential Impurities and Degradation Products
A thorough validation of a purity method requires consideration of potential impurities that may be present from the synthesis or that may form upon degradation. For this compound, potential impurities could include:
-
Starting materials and reagents: 3-Hydroxybenzoic acid, acetic anhydride.
-
Isomers: Acetylsalicylic acid (aspirin), 4-acetoxybenzoic acid.
-
Hydrolysis product: 3-Hydroxybenzoic acid and acetic acid.
-
Degradation products: Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[12][13][14]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical techniques. The following diagram illustrates a general workflow for the validation of this compound purity.
General workflow for the validation of this compound purity.
Signaling Pathway and Logical Relationships
The relationship between the analytical techniques and the key validation parameters as per ICH guidelines can be visualized as follows.
Relationship between analytical techniques and ICH validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Application of quantitative NMR for purity determination of standard ACE inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Study on the Biological Activities of Acetoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the three isomers of acetoxybenzoic acid: 2-acetoxybenzoic acid (acetylsalicylic acid, aspirin), 3-acetoxybenzoic acid, and 4-acetoxybenzoic acid. The position of the acetoxy group on the benzoic acid ring significantly influences the pharmacological profile of these compounds. This document summarizes their anti-inflammatory, analgesic, and antiplatelet activities, supported by experimental data and detailed methodologies.
Executive Summary
Acetylsalicylic acid (2-acetoxybenzoic acid), commonly known as aspirin (B1665792), is a widely used non-steroidal anti-inflammatory drug (NSAID) with well-established anti-inflammatory, analgesic, antipyretic, and antiplatelet properties.[1][2] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] The meta- (this compound) and para- (4-acetoxybenzoic acid) isomers also exhibit biological activities, including COX inhibition, but with notable differences in their mechanism and safety profile.[5] While all three isomers inhibit COX enzymes, only the ortho-isomer (aspirin) acts as an irreversible inhibitor.[5] Notably, the meta- and para-isomers demonstrate a significantly lower potential for gastric damage compared to aspirin.[5][6]
Data Presentation
Table 1: Comparative In Vitro COX Inhibition of Acetoxybenzoic Acid Isomers
| Isomer | COX-1 Inhibition (%) (1 mM) | COX-1 Inhibition (%) after Dialysis (1 mM) | COX-2 Inhibition (%) (3 mM) | COX-2 Inhibition (%) after Dialysis (3 mM) | Mode of Inhibition | Reference |
| 2-Acetoxybenzoic Acid (o-ASA) | 72 ± 3 | 72 ± 4 | 83 ± 2 | 81 ± 2 | Irreversible | [3] |
| This compound (m-ASA) | 54 ± 2 | 38 ± 2 | Not specified | Not specified | Reversible | [3] |
| 4-Acetoxybenzoic Acid (p-ASA) | 48 ± 2 | 29 ± 1 | Not specified | Not specified | Reversible | [3] |
Note: The persistence of inhibition after dialysis indicates irreversible binding to the enzyme. The data clearly shows that only 2-acetoxybenzoic acid (aspirin) maintains its inhibitory effect on COX-1 and COX-2 after dialysis, confirming its irreversible mechanism of action.[3]
Table 2: Comparative In Vivo Biological Activities and Gastric Toxicity of Acetoxybenzoic Acid Isomers
| Isomer | Anti-inflammatory Activity (Carrageenan-induced Paw Edema) | Analgesic Activity (Acetic Acid-induced Writhing) | Gastric Ulcer Index (UI) at 1 mmol/kg | Reference |
| 2-Acetoxybenzoic Acid (o-ASA) | ED50 data not available in the reviewed literature. | ED50 data not available in the reviewed literature. | 38 | [5][6] |
| This compound (m-ASA) | ED50 data not available in the reviewed literature. | ED50 data not available in the reviewed literature. | 12 | [5][6] |
| 4-Acetoxybenzoic Acid (p-ASA) | ED50 data not available in the reviewed literature. | ED50 data not available in the reviewed literature. | 8 | [5][6] |
Note: A lower Ulcer Index (UI) indicates less gastric damage. The meta- and para-isomers of acetoxybenzoic acid show a significantly better gastric safety profile compared to aspirin.[5][6] Specific ED50 values for anti-inflammatory and analgesic activities for the meta and para isomers were not available in the reviewed literature for a direct comparison.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for acetoxybenzoic acid isomers involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4] Aspirin (o-ASA) irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their permanent inactivation.[3] In contrast, m-ASA and p-ASA act as reversible inhibitors of these enzymes.[3]
Furthermore, aspirin and its primary metabolite, salicylic (B10762653) acid, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8] This inhibition prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators. It is plausible that the other isomers may also interact with this pathway, although direct evidence is currently lacking.
Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway by Acetoxybenzoic Acid Isomers.
Figure 2: Putative Inhibition of the NF-κB Signaling Pathway by Salicylic Acid.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (as percentage inhibition) of the acetoxybenzoic acid isomers on purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and recombinant human COX-2 are utilized.
-
Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is coupled to the reduction of PGG2 to PGH2 by the COX enzymes.
-
Procedure:
-
The test compounds (2-, 3-, and 4-acetoxybenzoic acid) are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer at a specified concentration (e.g., 1 mM for COX-1, 3 mM for COX-2) for a defined period at 25°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid (substrate) and the colorimetric substrate.
-
The absorbance is monitored at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a vehicle control.
-
-
Reversibility Assessment: To assess the reversibility of inhibition, the enzyme-inhibitor mixture is subjected to microdialysis against a large volume of buffer to remove any unbound inhibitor. The activity of the dialyzed enzyme is then measured and compared to the activity before dialysis.[4]
Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the acetoxybenzoic acid isomers.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the acetoxybenzoic acid isomers.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.
In Vivo Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of the acetoxybenzoic acid isomers.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The animals are divided into groups: a control group (vehicle), a positive control group (e.g., aspirin or diclofenac), and test groups receiving different doses of the acetoxybenzoic acid isomers.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of analgesic protection is calculated by comparing the number of writhes in the test groups to the control group. The ED50 (the dose that reduces the number of writhes by 50%) can be determined.
In Vitro Platelet Aggregation Assay
Objective: To evaluate the antiplatelet activity of the acetoxybenzoic acid isomers.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood collected in sodium citrate. Platelet-poor plasma (PPP) is used as a reference.
-
Procedure:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
The test compound (acetoxybenzoic acid isomer) or vehicle is added to the PRP and incubated for a short period.
-
Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.
-
The change in light transmittance through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis: The maximum percentage of aggregation is recorded. The percentage of inhibition of aggregation by the test compound is calculated relative to the vehicle control. IC50 values (the concentration that inhibits 50% of platelet aggregation) can be determined from the concentration-response curve.
Conclusion
The positional isomerism of acetoxybenzoic acid has a profound impact on its biological activity and safety profile. While 2-acetoxybenzoic acid (aspirin) is a potent irreversible inhibitor of COX enzymes with established therapeutic benefits, its use is associated with a risk of gastrointestinal toxicity. The meta- and para-isomers, 3- and 4-acetoxybenzoic acid, also demonstrate COX inhibitory activity, albeit through a reversible mechanism, and exhibit a markedly improved gastric safety profile. These findings suggest that the meta- and para-isomers could serve as a basis for the development of new anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects. Further research is warranted to fully elucidate their in vivo efficacy and to explore their potential interactions with other signaling pathways, such as the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Positional isomers of aspirin are equally potent in inhibiting colon cancer cell growth: differences in mode of cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappa B activation in vitro and in vivo: role of 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Acetoxybenzoic Acid Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 2D Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Acetoxybenzoic acid and a well-characterized structural isomer, Acetylsalicylic Acid (Aspirin). By presenting detailed experimental protocols and interpreting COSY, HSQC, and HMBC spectra, this document aims to serve as a practical resource for the structural elucidation of substituted benzoic acid derivatives.
Introduction to 2D NMR in Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful analytical technique that provides detailed insights into the connectivity and spatial relationships of atoms within a molecule. Unlike one-dimensional (1D) NMR, which plots signal intensity against a single frequency axis, 2D NMR spreads the signals across two frequency dimensions, resolving overlapping multiplets and revealing correlations between different nuclei. For the structural validation of small molecules like this compound, several key 2D NMR experiments are routinely employed:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific heteronucleus, most commonly ¹³C. It is highly sensitive and allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). It is crucial for identifying quaternary carbons and piecing together different molecular fragments.
The combined interpretation of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the overall molecular structure.
Comparative Analysis: this compound vs. Acetylsalicylic Acid
To illustrate the power of 2D NMR in distinguishing between closely related isomers, this guide compares the expected 2D NMR data for this compound with the well-documented data for Acetylsalicylic Acid.
Predicted ¹H and ¹³C NMR Data for this compound
Due to the limited availability of published experimental 2D NMR spectra for this compound, the following assignments are predicted based on the known spectral data of 3-hydroxybenzoic acid and general substituent effects in benzene (B151609) rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | - | ~131 |
| 2 | ~7.8 | d | ~124 |
| 3 | - | - | ~151 |
| 4 | ~7.3 | t | ~127 |
| 5 | ~7.5 | t | ~130 |
| 6 | ~7.9 | d | ~128 |
| 7 (C=O, acid) | ~13.0 | br s | ~172 |
| 8 (C=O, ester) | - | - | ~169 |
| 9 (CH₃) | ~2.3 | s | ~21 |
Experimental ¹H and ¹³C NMR Data for Acetylsalicylic Acid
The following data for Acetylsalicylic Acid is compiled from established spectral databases and literature.[1][2][3]
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Acetylsalicylic Acid
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 | - | - | 126.1 |
| 2 | - | - | 151.1 |
| 3 | 7.14 | d | 122.5 |
| 4 | 7.63 | t | 134.9 |
| 5 | 7.36 | t | 124.1 |
| 6 | 8.14 | d | 132.4 |
| 7 (C=O, acid) | 11.95 | br s | 170.4 |
| 8 (C=O, ester) | - | - | 169.6 |
| 9 (CH₃) | 2.36 | s | 21.1 |
Interpreting the 2D NMR Correlations
The structural differences between this compound and Acetylsalicylic Acid will be clearly reflected in their 2D NMR spectra.
COSY Analysis
The COSY spectrum reveals the proton-proton coupling networks within the molecule.
-
This compound (Predicted): We would expect to see correlations between H2-H6 (four-bond coupling, weaker), H2-H4 (four-bond coupling, weaker), H4-H5, and H5-H6. The aromatic protons will form a coupled spin system. The methyl protons (H9) will be a singlet and show no COSY correlations.
-
Acetylsalicylic Acid (Experimental): The COSY spectrum of aspirin (B1665792) shows clear correlations between H3-H4, H4-H5, and H5-H6, confirming the connectivity of the aromatic protons. The methyl protons (H9) are isolated and do not show any cross-peaks.
HSQC Analysis
The HSQC spectrum maps each proton to its directly attached carbon atom.
-
This compound (Predicted): We would expect to see cross-peaks connecting H2 to C2, H4 to C4, H5 to C5, H6 to C6, and H9 to C9.
-
Acetylsalicylic Acid (Experimental): The HSQC spectrum of aspirin shows correlations between H3 and C3, H4 and C4, H5 and C5, H6 and C6, and H9 and C9, allowing for the unambiguous assignment of the protonated carbons.[1][4]
HMBC Analysis
The HMBC spectrum is key to identifying the placement of the substituents and confirming the overall carbon skeleton.
-
This compound (Predicted):
-
The methyl protons (H9) would show a strong correlation to the ester carbonyl carbon (C8) and a weaker correlation to C3.
-
The aromatic protons would show correlations to neighboring carbons. For instance, H2 would show correlations to C4, C6, and C7. H6 would show correlations to C2, C4, and C5.
-
Crucially, the position of the acetoxy group at C3 would be confirmed by correlations from H2 and H4 to C3. The position of the carboxylic acid at C1 would be confirmed by correlations from H2 and H6 to C1 and C7.
-
-
Acetylsalicylic Acid (Experimental):
-
The methyl protons (H9) show a strong correlation to the ester carbonyl carbon (C8) and a correlation to C2.[1]
-
The aromatic protons show key long-range correlations that confirm the substitution pattern. For example, H6 shows correlations to C2, C4, and the carboxylic acid carbonyl C7. H3 shows correlations to C1 and C5. These correlations definitively establish the ortho-positioning of the acetoxy and carboxylic acid groups.
-
Experimental Protocols
The following provides a general methodology for acquiring 2D NMR data for small molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to determine the spectral width and appropriate pulse parameters.
3. COSY Acquisition:
-
A standard gradient-selected COSY (gCOSY) experiment is typically used.
-
The spectral width in both dimensions is set to encompass all proton signals.
-
Typically, 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment are sufficient.
4. HSQC Acquisition:
-
A gradient-selected, sensitivity-enhanced HSQC experiment is recommended.
-
The spectral width in the direct dimension (¹H) is set based on the proton spectrum.
-
The spectral width in the indirect dimension (¹³C) is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
5. HMBC Acquisition:
-
A gradient-selected HMBC experiment is used.
-
The spectral widths are set similarly to the HSQC experiment.
-
The long-range coupling constant (ⁿJCH) is optimized for 2-3 bond correlations, typically in the range of 4-8 Hz.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical flow of information from the 2D NMR experiments to the final structural validation.
Caption: Workflow for COSY spectral analysis.
Caption: Integrated workflow for HSQC and HMBC data analysis.
Conclusion
2D NMR spectroscopy provides an indispensable toolkit for the unambiguous structural validation of organic molecules. By comparing the predicted 2D NMR data of this compound with the experimental data of its isomer, Acetylsalicylic Acid, this guide highlights how COSY, HSQC, and HMBC experiments can be used to differentiate between closely related structures. The detailed analysis of through-bond correlations allows for the complete assignment of the molecular framework, providing a high degree of confidence in the final structural determination. This approach is fundamental in chemical research, drug discovery, and quality control to ensure the identity and purity of synthesized compounds.
References
A Comparative Analysis of the Chelating Properties of 3-Acetoxybenzoic Acid and Related Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating properties of 3-Acetoxybenzoic acid and its structural analogue, salicylic (B10762653) acid. Due to the limited availability of direct experimental data on the metal complexes of this compound, this guide utilizes salicylic acid as a well-characterized benchmark. The comparison will focus on the structural differences between the two ligands and their likely influence on chelation efficacy and stability. This analysis is supported by experimental data for salicylic acid and detailed protocols for the determination of metal-ligand stability constants.
Introduction to Chelating Ligands
Chelating agents are organic molecules that can form multiple coordinate bonds with a single metal ion, forming a stable, ring-like structure known as a chelate. The stability of these complexes is crucial in various applications, including drug delivery, detoxification of heavy metals, and as contrast agents in medical imaging. The effectiveness of a chelating agent is quantified by its stability constant (log K), with higher values indicating stronger metal-ligand binding.
This compound: A Potential Chelating Agent
This compound, a derivative of salicylic acid, possesses potential chelating capabilities through its carboxylate and ester functional groups. The oxygen atoms in these groups can act as Lewis bases, donating electron pairs to a metal cation. However, the presence of the acetyl group on the phenolic oxygen is expected to significantly alter its chelating properties compared to salicylic acid.
Comparison with Salicylic Acid
Salicylic acid is a well-known bidentate chelating agent that coordinates to metal ions through its carboxylate and phenolate (B1203915) oxygen atoms. To understand the potential chelating ability of this compound, a comparison with the extensively studied salicylic acid is instructive.
Structural Differences:
-
This compound: Features a carboxyl group (-COOH) and an acetoxy group (-OCOCH₃).
-
Salicylic Acid: Possesses a carboxyl group (-COOH) and a hydroxyl group (-OH).
The key difference lies in the substitution at the ortho position to the carboxyl group. The hydroxyl group of salicylic acid can be deprotonated to form a phenolate anion, which is a strong coordinating group. In this compound, this hydroxyl group is esterified.
Implications for Chelating Properties:
The esterification of the phenolic hydroxyl group in this compound is likely to have a profound impact on its chelating ability:
-
Reduced Coordinating Ability: The ester oxygen in the acetoxy group is a significantly weaker Lewis base compared to the phenolate oxygen in deprotonated salicylic acid. This is expected to result in weaker coordination to metal ions.
-
Steric Hindrance: The bulkier acetoxy group may introduce steric hindrance, potentially impeding the optimal positioning of the ligand for chelation.
-
Hydrolysis: The ester linkage in this compound may be susceptible to hydrolysis, particularly in the presence of metal ions that can act as Lewis acid catalysts. This would convert it to salicylic acid, thereby altering the chelation dynamics over time.
Quantitative Data: Stability Constants of Salicylic Acid Complexes
The following table summarizes the stepwise stability constants (log K) for salicylic acid with several common transition metal ions. These values provide a quantitative measure of the strength of the metal-ligand interactions.
| Metal Ion | log K₁ | log K₂ | Experimental Conditions |
| Fe(III) | 16.3 | ~29 | 0.1 M NaClO₄ |
| Cu(II) | - | - | Data not readily available in a comparable format |
| Zn(II) | - | - | Data not readily available in a comparable format |
Note: The stability constants can vary with experimental conditions such as ionic strength, temperature, and solvent.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for understanding their behavior in solution. Two common methods are potentiometric titration and spectrophotometry.
Potentiometric Titration (Irving-Rossotti Method)
This method involves the titration of a ligand solution with a standard base in the absence and presence of a metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). These values are then used to determine the stepwise stability constants.
Detailed Protocol:
-
Solution Preparation:
-
Prepare standard solutions of the ligand (e.g., salicylic acid), a strong acid (e.g., HClO₄), a strong base (e.g., NaOH), a metal salt (e.g., Fe(ClO₄)₃), and an inert salt to maintain constant ionic strength (e.g., NaClO₄).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Set up a thermostated titration vessel with a magnetic stirrer.
-
-
Titration Procedure:
-
Set 1 (Acid Blank): Titrate a solution of the strong acid and inert salt with the standard base.
-
Set 2 (Ligand Blank): Titrate a solution of the strong acid, inert salt, and the ligand with the standard base.
-
Set 3 (Metal-Ligand): Titrate a solution of the strong acid, inert salt, the ligand, and the metal salt with the standard base.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the values of n̄ and pL (negative logarithm of the free ligand concentration) at various pH values.
-
Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve (a plot of n̄ versus pL) or by using computational methods.
-
Spectrophotometric Method (Job's Method of Continuous Variation)
Job's method is used to determine the stoichiometry of a metal-ligand complex in solution. It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of these solutions is measured at a wavelength where the complex absorbs maximally, and the metal and ligand do not.
Detailed Protocol:
-
Solution Preparation:
-
Prepare equimolar solutions of the metal salt (e.g., FeCl₃) and the ligand (e.g., salicylic acid).
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex.
-
-
Calculation of Stability Constant:
-
Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of a solution with a known stoichiometry and initial concentrations of the metal and ligand.
-
Visualizations
Experimental Workflow for Potentiometric Titration
A Comparative Guide to the Quantitative Analysis of 3-Acetoxybenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Acetoxybenzoic acid in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for this purpose. We present detailed experimental protocols and expected performance data to facilitate the selection of the most suitable analytical method.
Method Comparison at a Glance
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the need for specificity in the presence of structurally similar impurities, the required sensitivity, and the available instrumentation.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separates from isomers and impurities) | Very High (separation and mass identification) | Low (prone to interference from other UV-absorbing species) |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Sample Preparation | Simple dilution and filtration | More complex (requires derivatization) | Simple dilution |
| Analysis Time | ~5-15 minutes per sample | ~20-30 minutes per sample | < 5 minutes per sample |
| Cost | Moderate | High | Low |
| Primary Use Case | Routine quality control, stability testing, quantification in complex mixtures. | Impurity identification, trace-level quantification, structural confirmation. | High-throughput screening of relatively pure samples. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the target analyte from starting materials, by-products, and degradation products, making it a stability-indicating method.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength of approximately 230 nm or 275 nm is suitable.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Accurately dilute a known amount of the reaction mixture with the mobile phase to bring the theoretical concentration of this compound into the calibration range.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
3. Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Expected Performance Data
The following table summarizes the expected validation parameters for an HPLC-UV method for this compound, based on data from structurally similar compounds like aspirin (B1665792) and benzoic acid.[1][2]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| Retention Time | ~3-7 minutes |
Workflow Diagram
Alternative Analytical Methods
While HPLC-UV is often the method of choice, other techniques can be employed depending on the specific analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for confirming the identity of the analyte. However, due to the low volatility and high polarity of carboxylic acids, a derivatization step is required to convert this compound into a more volatile compound.
-
Sample Preparation and Derivatization:
-
An aliquot of the reaction mixture is taken, and the solvent is evaporated.
-
The residue is reconstituted in a suitable solvent like pyridine.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
-
The mixture is heated (e.g., at 70°C for 30 minutes) to facilitate the formation of the trimethylsilyl (B98337) (TMS) ester of this compound.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode.
-
Temperature Program: An initial oven temperature of ~100°C, ramped up to ~280°C.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[3][4]
-
| Parameter | GC-MS Performance |
| Specificity | Very High (based on retention time and mass spectrum) |
| Sensitivity (SIM mode) | High (pg to low ng range) |
| Sample Preparation | Complex (requires derivatization) |
| Pros | Unambiguous identification of analyte and impurities. |
| Cons | Time-consuming sample preparation; not suitable for thermally unstable compounds. |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantification. However, it lacks specificity and is best suited for samples where this compound is the primary UV-absorbing species.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the measurement range, such as methanol (B129727) or a suitable buffer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound across the UV range (typically 200-400 nm). The λmax is expected to be around 230-280 nm.
-
Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions at the λmax. The concentration of the sample is then determined by measuring its absorbance and interpolating from the calibration curve.[5]
| Parameter | UV-Vis Performance |
| Specificity | Low (any compound absorbing at λmax will interfere) |
| Sensitivity | Low to Moderate (µg/mL range) |
| Sample Preparation | Simple (dilution) |
| Pros | Fast, simple, and inexpensive. |
| Cons | Prone to interference; not suitable for complex mixtures. |
Method Selection Logic
The following diagram illustrates a logical approach to selecting the appropriate analytical method for the quantification of this compound.
Conclusion
For the routine quantitative analysis of this compound in reaction mixtures, HPLC-UV stands out as the most balanced method, offering high specificity, good sensitivity, and a straightforward protocol. GC-MS serves as a powerful alternative when unambiguous identification of impurities or higher sensitivity is paramount, though it requires a more involved sample preparation process. UV-Vis spectrophotometry , while simple and rapid, should be reserved for high-throughput analysis of relatively pure samples due to its susceptibility to interference. The selection of the optimal method should always be guided by the specific analytical requirements, including sample complexity, required sensitivity, and available resources.
References
A Comparative Guide to the Thermal Stability of 2-, 3-, and 4-Acetoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of the positional isomers of acetoxybenzoic acid: 2-acetoxybenzoic acid (well-known as Aspirin), 3-acetoxybenzoic acid, and 4-acetoxybenzoic acid. Understanding the thermal properties of these compounds is critical for drug formulation, manufacturing, and stability studies. This document summarizes available experimental data, provides detailed experimental protocols for thermal analysis, and visualizes the analytical workflow.
Comparative Thermal Data
The thermal stability of a compound is fundamentally linked to its molecular structure. In the case of acetoxybenzoic acid isomers, the position of the acetoxy group relative to the carboxylic acid group on the benzene (B151609) ring significantly influences their melting points and decomposition behavior.
| Parameter | 2-Acetoxybenzoic Acid (Aspirin) | This compound | 4-Acetoxybenzoic Acid |
| Melting Point (°C) | 135 - 140[1] | 131 - 134[2][3] | 190 - 194[4] |
| Decomposition Temp. (°C) | ~140[1] | Not explicitly found | Not explicitly found |
| Primary Decomposition Products | Salicylic (B10762653) acid, Acetic acid, Phenol (B47542), Carbon dioxide[5][6] | Expected: 3-Hydroxybenzoic acid, Acetic acid, Phenol, Carbon dioxide | Expected: 4-Hydroxybenzoic acid, Acetic acid, Phenol, Carbon dioxide |
Analysis of Thermal Behavior:
-
2-Acetoxybenzoic Acid (Aspirin): This isomer has the lowest melting point among the three and begins to decompose at a temperature very close to its melting point.[1] The primary decomposition pathway involves hydrolysis of the ester linkage to yield salicylic acid and acetic acid. At higher temperatures, the salicylic acid can further decompose into phenol and carbon dioxide.[5][6]
-
This compound: With a melting point in a similar range to the 2-isomer, it is expected to exhibit comparable, though not identical, thermal stability. The meta position of the acetoxy group may influence the electronic effects and crystal packing, leading to slight differences in decomposition onset. The initial decomposition products are anticipated to be 3-hydroxybenzoic acid and acetic acid.
Experimental Protocols for Thermal Analysis
To obtain precise and comparable data on the thermal stability of these isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, the number of decomposition steps, and residual mass.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the acetoxybenzoic acid isomer into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting point, enthalpy of fusion, and exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the acetoxybenzoic acid isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to a temperature that encompasses the melting and initial decomposition events (e.g., 250°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the heat flow against temperature. An endothermic peak will indicate melting, and the onset of this peak is taken as the melting point. Exothermic or subsequent endothermic events after melting can indicate decomposition.
Experimental Workflow
The logical flow for a comprehensive comparative thermal analysis of the acetoxybenzoic acid isomers is outlined below.
Caption: Workflow for the comparative analysis of acetoxybenzoic acid isomers.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 6304-89-8 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 3-Acetoxybenzoic Acid via Melting Point Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical parameter in drug development and manufacturing. For a compound like 3-Acetoxybenzoic acid, a structural isomer of the widely known aspirin, ensuring high purity is paramount for its potential therapeutic applications and to minimize adverse effects. One of the most fundamental and accessible methods for assessing the purity of a crystalline solid is through melting point analysis. This guide provides a comparative framework for evaluating the purity of synthesized this compound by comparing its melting point to that of the pure compound and samples containing potential impurities.
Principle of Melting Point Analysis for Purity Assessment
A pure crystalline solid typically melts over a narrow temperature range (0.5-2°C). The presence of impurities disrupts the crystal lattice structure, leading to a phenomenon known as melting point depression. This results in two observable effects: a lowering of the melting point and a broadening of the melting point range. By comparing the observed melting point of a synthesized sample to the literature value of the pure compound, a qualitative assessment of its purity can be made.
Experimental Data Comparison
The following table summarizes the theoretical melting points of this compound and its primary precursor, which is also its most common impurity. Hypothetical data for impure samples are provided to illustrate the principle of melting point depression.
| Sample | Theoretical/Expected Melting Point (°C) | Melting Point Range | Purity Assessment |
| Pure this compound | 131 - 134 | Narrow (≤ 2°C) | High purity, meets standard specifications. |
| Synthesized this compound (Sample A) | 128 - 132 | Broad (> 2°C) | Likely contains a small amount of impurity, such as unreacted 3-Hydroxybenzoic acid. Further purification is recommended. |
| Synthesized this compound (Sample B) | 125 - 131 | Very Broad (> 5°C) | Significant impurity content. Recrystallization is necessary to improve purity. |
| 3-Hydroxybenzoic acid (Precursor/Impurity) | 200 - 203 | Narrow (≤ 2°C) | This is the starting material and a potential impurity in the final product.[1] |
| Acetic Anhydride (B1165640) (Reagent) | -73.1 | Not Applicable | A liquid at room temperature, it is a reagent in the synthesis.[2][3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar acetoxybenzoic acids.
Materials:
-
3-Hydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry Erlenmeyer flask, combine 5.0 g of 3-Hydroxybenzoic acid with 10 mL of acetic anhydride.
-
While stirring, cautiously add 3-4 drops of concentrated sulfuric acid to the mixture.
-
Gently heat the mixture to approximately 80-90°C using a heating mantle or water bath. Maintain this temperature and continue stirring for 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly and carefully add 50 mL of ice-cold deionized water to the flask to quench the excess acetic anhydride and precipitate the product.
-
Cool the mixture further in an ice bath for 15 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water.
-
Allow the crude product to air dry on the filter paper.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If any solid impurities remain, perform a hot filtration to remove them.
-
Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form.
-
To maximize the yield, place the flask in an ice bath for 15-20 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Melting Point Analysis
Materials:
-
Dry, purified this compound sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus rapidly to about 10-15°C below the expected melting point of 131-134°C.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
Compare the observed melting point range with the literature value for pure this compound.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical steps involved in the synthesis, purification, and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Verification.
Disclaimer: This guide is intended for informational purposes for a professional audience. All experimental work should be conducted in a properly equipped laboratory, following all relevant safety protocols and regulations.
References
A Comparative Guide to the Synthesis of 3-Acetoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Validation of Synthetic Routes
The synthesis of 3-acetoxybenzoic acid and its derivatives is a cornerstone in the development of various pharmaceutical and therapeutic agents. The strategic introduction of the acetoxy group and the modification of the carboxylic acid moiety are pivotal in modulating the pharmacological profile of these compounds. This guide provides an objective comparison of prevalent synthetic routes to key this compound derivatives, supported by experimental data to inform methodological selection in research and development.
Executive Summary
The primary and most direct route for the synthesis of this compound involves the acetylation of 3-hydroxybenzoic acid using acetic anhydride (B1165640). This foundational molecule can then be converted into more reactive intermediates, such as 3-acetoxybenzoyl chloride, enabling the synthesis of a wide array of ester and amide derivatives. An alternative, though often less direct, pathway involves the initial esterification of 3-hydroxybenzoic acid, followed by acetylation of the hydroxyl group. This guide will delve into the quantitative aspects and procedural details of these synthetic strategies.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of this compound and its key derivatives.
Table 1: Synthesis of this compound
| Parameter | Route 1: Direct Acetylation of 3-Hydroxybenzoic Acid |
| Starting Material | 3-Hydroxybenzoic Acid |
| Key Reagents | Acetic Anhydride, Sulfuric Acid (catalyst) |
| Solvent | Toluene (B28343) |
| Reaction Time | 30 minutes |
| Reported Yield | High (Crude)[1] |
| Purity | Requires purification by recrystallization |
Table 2: Synthesis of 3-Acetoxybenzoyl Chloride
| Parameter | Route 2: Chlorination of this compound |
| Starting Material | This compound |
| Key Reagents | Thionyl Chloride |
| Solvent | Toluene |
| Reaction Time | 1 hour |
| Reported Yield | High (Crude)[1] |
| Purity | Requires purification by vacuum distillation[1] |
Table 3: Comparative Synthesis of this compound Esters
| Parameter | Route 3A: Esterification of 3-Acetoxybenzoyl Chloride | Route 3B: Esterification of this compound (CDI mediated) |
| Starting Material | 3-Acetoxybenzoyl Chloride | This compound |
| Key Reagents | Corresponding Alcohol, Base (e.g., Triethylamine) | 1,1'-Carbonyldiimidazole (CDI), Reactive Halide, Alcohol |
| General Yield | Generally high | Good[2][3][4] |
| Key Advantage | High reactivity of acyl chloride | Milder reaction conditions |
Experimental Protocols
Route 1: Synthesis of this compound via Direct Acetylation
This protocol is adapted from a procedure for the synthesis of 3-hydroxyacetophenone, which involves the initial preparation of this compound.[1]
Materials:
-
3-Hydroxybenzoic acid (50 g)
-
Acetic anhydride (67 g)
-
Concentrated sulfuric acid (0.35 g)
Procedure:
-
To a reaction vessel, add 3-hydroxybenzoic acid, acetic anhydride, and concentrated sulfuric acid.
-
Heat the mixture to 100°C with continuous stirring for 30 minutes.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization.
Route 2: Synthesis of 3-Acetoxybenzoyl Chloride
This protocol is based on the chloroformylation of this compound.[1]
Materials:
-
This compound (50 g)
-
Thionyl chloride (56 g)
-
Toluene (725 ml)
Procedure:
-
Dissolve this compound in toluene in a suitable reaction vessel.
-
Slowly add thionyl chloride to the solution.
-
Heat the mixture to 100°C and maintain for 1 hour.
-
Remove the solvent and any unreacted thionyl chloride by vacuum distillation to yield 3-acetoxybenzoyl chloride.
Route 3A: General Procedure for the Synthesis of this compound Esters via Acyl Chloride
Materials:
-
3-Acetoxybenzoyl chloride
-
Desired alcohol (e.g., methanol, ethanol)
-
Anhydrous base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or THF)
Procedure:
-
Dissolve the desired alcohol and the anhydrous base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-acetoxybenzoyl chloride in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound and its derivatives.
Caption: Comparative logical workflow of synthetic strategies.
References
comparative spectroscopic analysis of hydroxybenzoic acid and acetoxybenzoic acid
For researchers, scientists, and professionals in drug development, a precise understanding of the structural nuances between pharmacologically active molecules and their precursors is paramount. This guide provides a detailed comparative spectroscopic analysis of 2-hydroxybenzoic acid (salicylic acid) and its acetylated derivative, 2-acetoxybenzoic acid (aspirin). The distinct spectral signatures arising from the substitution of a hydroxyl group with an acetoxy group are elucidated through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Executive Summary of Spectroscopic Differences
The primary structural difference between 2-hydroxybenzoic acid and 2-acetoxybenzoic acid is the functional group at the C2 position of the benzene (B151609) ring. In salicylic (B10762653) acid, it is a hydroxyl (-OH) group, while in aspirin (B1665792), it is an acetoxy (-OCOCH₃) group. This seemingly minor modification leads to significant and readily distinguishable features in their respective spectra.
Infrared (IR) Spectroscopy offers a clear distinction based on the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. Salicylic acid exhibits a single C=O stretching band for its carboxylic acid group and a broad O-H stretching band due to intramolecular hydrogen bonding. In contrast, aspirin displays two distinct C=O stretching bands—one for the carboxylic acid and another for the ester—and lacks the phenolic O-H stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides unambiguous evidence of the acetylation. The spectrum of aspirin features a characteristic singlet in the aliphatic region (around 2.3 ppm) corresponding to the methyl protons of the acetoxy group, a signal that is absent in the spectrum of salicylic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy reveals shifts in the absorption maxima (λmax) due to the alteration of the electronic environment of the chromophore. The replacement of the hydroxyl group with the less electron-donating acetoxy group affects the wavelength and intensity of the UV absorption bands.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-hydroxybenzoic acid and 2-acetoxybenzoic acid.
Table 1: Comparative IR Spectral Data (cm⁻¹)
| Functional Group | 2-Hydroxybenzoic Acid (Salicylic Acid) | 2-Acetoxybenzoic Acid (Aspirin) | Key Differentiating Feature |
| O-H Stretch (Phenolic) | ~3230 (Broad) | Absent | Presence of a broad phenolic O-H stretch in salicylic acid. |
| O-H Stretch (Carboxylic Acid) | ~3000-2500 (Very Broad) | ~3000-2500 (Very Broad) | Both show a broad carboxylic acid O-H stretch. |
| C=O Stretch (Ester) | Absent | ~1750 | Presence of a distinct ester C=O stretch in aspirin.[1] |
| C=O Stretch (Carboxylic Acid) | ~1655 | ~1690 | Both show a carboxylic acid C=O stretch, often at slightly different wavenumbers.[1] |
| C-O Stretch | ~1200-1300 | ~1180 | Variations in the fingerprint region. |
Table 2: Comparative ¹H NMR Spectral Data (in CDCl₃, δ in ppm)
| Proton Assignment | 2-Hydroxybenzoic Acid (Salicylic Acid) | 2-Acetoxybenzoic Acid (Aspirin) | Key Differentiating Feature |
| -COOH | ~10-13 (Broad Singlet) | ~11.77 (Broad Singlet) | Both exhibit a downfield signal for the carboxylic acid proton.[2] |
| Aromatic Protons | ~6.8-8.0 (Multiplets) | ~7.0-8.2 (Multiplets) | The substitution pattern affects the chemical shifts and splitting of the aromatic protons.[2] |
| -OCOCH₃ | Absent | ~2.36 (Singlet) | A sharp singlet for the three equivalent methyl protons is a definitive marker for aspirin.[2] |
| -OH (Phenolic) | ~4.5-5.5 (Broad Singlet) | Absent | Presence of a phenolic proton signal in salicylic acid. |
Table 3: Comparative UV-Vis Spectral Data (in Ethanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) | Key Differentiating Feature |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | ~238 | ~308 | Two distinct absorption maxima. |
| 2-Acetoxybenzoic Acid (Aspirin) | ~229 | ~276 | Hypsochromic (blue) shift of the primary absorption band compared to salicylic acid. |
Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of hydroxybenzoic acid and acetoxybenzoic acid.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Thoroughly grind 1-2 mg of the sample (either 2-hydroxybenzoic acid or 2-acetoxybenzoic acid) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Place a small amount of the powdered mixture into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard ¹H NMR pulse sequence is used to acquire the spectrum.
-
The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
-
-
Data Processing: The spectrum is phase-corrected, and the baseline is corrected. The chemical shifts (δ) are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm. The signals are integrated to determine the relative number of protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic transitions within the molecule and determine the wavelength of maximum absorbance.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Scan the sample across a wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Conclusion
The spectroscopic techniques of IR, NMR, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous differentiation of 2-hydroxybenzoic acid and 2-acetoxybenzoic acid. The presence or absence of the acetoxy methyl signal in ¹H NMR and the distinct patterns in the carbonyl region of the IR spectrum are particularly definitive. This guide provides the foundational data and methodologies to assist researchers in the accurate identification and characterization of these important compounds.
References
Safety Operating Guide
Proper Disposal of 3-Acetoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Acetoxybenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][3][4] An eyewash station and safety shower should be readily accessible.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for correctly classifying waste.[1][3]
-
Waste Characterization : Determine if the this compound waste is classified as hazardous. This determination should be made based on the guidelines provided in 40 CFR 261.3 by the US EPA, as well as any applicable state and local regulations.[1][3]
-
Collection and Storage :
-
For unused or waste this compound, place the material in a suitable, clearly labeled, and tightly sealed container for disposal.[1][3][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Store the sealed container in a designated, locked-up, and well-ventilated waste accumulation area.[1]
-
-
Spill Cleanup :
-
Container Disposal :
-
Final Disposal :
Quantitative Disposal Data
The Safety Data Sheets for this compound do not specify quantitative limits for disposal, such as concentration thresholds or pH levels. The primary directive is to adhere to regulatory guidelines.
| Parameter | Value | Source |
| RCRA P-Series | Not listed | [3] |
| RCRA U-Series | Not listed | [3] |
| Regulatory Guideline | 40 CFR 261.3 (US EPA) | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Acetoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Acetoxybenzoic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | To prevent eye contact which can cause serious irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact which can cause irritation.[1][4] |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing.[1][6] | To minimize skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[5][6] | To prevent inhalation, which may cause respiratory irritation.[1][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental success.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
In-Use Procedures:
-
Post-Handling:
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][4]
-
Spillage: Vacuum, sweep up, or absorb the spilled material with an inert substance and place it into a suitable, labeled disposal container.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical waste at an approved waste disposal plant.[4] Consult local, state, and federal regulations for specific requirements.
-
Contaminated Packaging: Dispose of the container in the same manner as the chemical waste, ensuring it is empty and properly labeled.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
